1-Allylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355566 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13961-36-9 | |
| Record name | 1-Allylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 1-Allylpiperazine, a valuable building block in the development of novel therapeutics. The document details various synthetic pathways, including direct N-alkylation, strategies involving protecting groups, and reductive amination. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate practical application in a research and development setting.
Direct N-Alkylation of Piperazine
The most straightforward approach to synthesizing this compound is the direct N-alkylation of piperazine with an allyl halide, typically allyl bromide. A key challenge in this method is controlling the degree of alkylation to favor the desired mono-allylated product over the di-allylated byproduct. One effective strategy to achieve mono-alkylation is to use an excess of piperazine or to perform the reaction under acidic conditions where piperazine exists as its monoprotonated salt, reducing the nucleophilicity of the second nitrogen atom.
Experimental Protocol: Mono-alkylation via in situ Salt Formation
This protocol is adapted from a general method for the N-monoalkylation of piperazine.[1]
Materials:
-
Piperazine hexahydrate
-
Allyl bromide
-
Hydrochloric acid (11.5 N)
-
Ethanol
-
Sodium hydroxide solution (5 N)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 mL).
-
To the stirred solution, add 11.5 N hydrochloric acid (0.1 mol) dropwise to form the monopiperazinium salt in situ.
-
Cool the mixture to 20°C in an ice bath.
-
Slowly add allyl bromide (0.1 mol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours, followed by heating at 70°C for an additional 30 minutes.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Make the residue basic by the addition of 5 N sodium hydroxide solution until a pH of >10 is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by fractional distillation.
Quantitative Data for N-Alkylation of Piperazine (Analogous Reactions)
| Alkylating Agent | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Methylbenzyl bromide | HCl | Ethanol | 20 -> 70 | 2.5 | 89 | [1] |
| n-Amyl bromide | HCl | Ethanol | 20 -> 70 | 1.5 | 64 | [1] |
| β-Phenethyl bromide | HCl | Ethanol | 20 -> 70 | 2.5 | 56 | [1] |
Note: The yields presented are for analogous N-alkylation reactions described in the cited patent and may vary for the synthesis of this compound.
Synthesis via Protected Piperazine
To circumvent the issue of di-alkylation, a common and highly effective strategy is to use a mono-protected piperazine derivative, such as N-acetylpiperazine or N-Boc-piperazine. This approach involves a two-step sequence: N-alkylation of the protected piperazine followed by deprotection to yield the mono-substituted product.
Using N-Acetylpiperazine
This method involves the alkylation of commercially available N-acetylpiperazine, followed by acidic hydrolysis of the acetyl group.
This protocol is based on a general procedure for the synthesis of N-alkylpiperazines.[2]
Step 1: N-Allyl-N'-Acetylpiperazine Synthesis
Materials:
-
N-Acetylpiperazine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a mechanically stirred suspension of anhydrous potassium carbonate (0.195 mol) and N-acetylpiperazine (0.156 mol) in anhydrous acetone, add allyl bromide (0.172 mol).
-
Reflux the reaction mixture overnight.
-
Cool the mixture to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N'-acetylpiperazine.
Step 2: Hydrolysis of N-Allyl-N'-Acetylpiperazine
Materials:
-
Crude N-allyl-N'-acetylpiperazine
-
Hydrochloric acid (concentrated)
Procedure:
-
Add the crude N-allyl-N'-acetylpiperazine to concentrated hydrochloric acid.
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture and make it basic by the addition of a saturated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the this compound by fractional distillation.
Quantitative Data for N-Alkylation of N-Acetylpiperazine (Analogous Reactions)
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) (Alkylation Step) | Reference |
| n-Butyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 88 | [2] |
| n-Hexyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 90 | [2] |
| n-Octyl bromide | K₂CO₃ | Acetone | Reflux | Overnight | 71 | [2] |
Note: Yields are for the alkylation step with different alkyl bromides.
Using N-Boc-Piperazine
The use of N-Boc-piperazine is another robust method for ensuring mono-alkylation. The Boc (tert-butyloxycarbonyl) protecting group is stable under the basic conditions of alkylation and can be readily removed under acidic conditions.
Step 1: Synthesis of 1-Allyl-4-Boc-piperazine
Materials:
-
N-Boc-piperazine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-piperazine (1.0 eq.) in DMF.
-
Add potassium carbonate (2.0 eq.).
-
Add allyl bromide (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection of 1-Allyl-4-Boc-piperazine
Materials:
-
1-Allyl-4-Boc-piperazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-Allyl-4-Boc-piperazine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with NaOH.
-
Extract the product with DCM, dry the organic layer, and concentrate to obtain this compound.
Reductive Amination
Reductive amination offers an alternative pathway to this compound, typically involving the reaction of piperazine (or a protected derivative) with an allyl aldehyde (e.g., acrolein) in the presence of a reducing agent. This method can be performed in a one-pot fashion.
Experimental Protocol: Reductive Amination of N-Boc-Piperazine
This protocol is a proposed adaptation based on the reductive amination of N-Boc-piperazine with cinnamaldehyde.[3]
Materials:
-
N-Boc-piperazine
-
Acrolein (or allyl aldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Isopropanol (IPA)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq.) in DCM or IPA in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add acrolein (1.1 eq.) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 1-allyl-4-Boc-piperazine can then be deprotected as described in section 2.2.
Alternative Synthesis Methods
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for N-alkylation reactions.[4][5][6][7][8] A solventless approach using a base such as cesium hydroxide under microwave irradiation could be a rapid and efficient method for the synthesis of this compound.[4]
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can facilitate the N-alkylation of piperazine under heterogeneous conditions (e.g., a solid-liquid or liquid-liquid system), often using milder reaction conditions and less expensive bases.[9][10][11][12] A typical PTC system might involve piperazine, allyl bromide, a solid base like potassium carbonate, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a non-polar solvent.
Purification
The final purification of this compound, which is a liquid at room temperature, is typically achieved by fractional distillation under reduced pressure.[4][13][14][15][16] This technique is effective in separating the desired product from unreacted starting materials, byproducts, and high-boiling point impurities.
General Procedure for Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Heat the flask gently in a heating mantle or oil bath.
-
Collect the fraction that distills at the boiling point of this compound (approximately 181-182 °C at atmospheric pressure, lower under vacuum).
Synthesis Pathway Diagrams
References
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. sciforum.net [sciforum.net]
- 10. phasetransfer.com [phasetransfer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chembam.com [chembam.com]
- 14. vlab.amrita.edu [vlab.amrita.edu]
- 15. Khan Academy [khanacademy.org]
- 16. youtube.com [youtube.com]
Spectroscopic Profile of 1-Allylpiperazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Allylpiperazine (CAS No. 13961-36-9), a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
This compound, also known as 1-(prop-2-en-1-yl)piperazine, possesses the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[1] It is a clear, colorless to pale yellow liquid at room temperature.[2] The structure features a piperazine ring N-substituted with an allyl group.
SMILES: C=CCN1CCNCC1[1] InChI: InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2[1]
Spectroscopic Data
A complete set of spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. The following tables summarize the key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
FT-IR Spectroscopy
The IR spectrum of this compound, a liquid, is typically obtained using the neat technique, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron impact) and fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected and plotted against their relative abundance.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Physical Properties of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 1-Allylpiperazine (CAS: 13961-36-9), a versatile intermediate compound used in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its boiling point and density, outlines standardized experimental protocols for their determination, and presents a logical workflow for physical property characterization.
Core Physical Properties of this compound
The boiling point and density are fundamental physical constants critical for the handling, purification, and application of this compound in a laboratory or industrial setting. These properties are summarized below.
| Physical Property | Value | Source |
| Boiling Point | 186 °C | Chem-Impex[1] |
| 181-182 °C | ChemicalBook[2] | |
| 181.0 to 182.0 °C | Thermo Scientific Chemicals[3] | |
| Density | 0.92 g/mL | Chem-Impex[1] |
| 0.902 g/mL (lit.) | ChemicalBook[2] | |
| 1.0000 g/mL | Thermo Scientific Chemicals[3] | |
| Molecular Formula | C₇H₁₄N₂ | PubChem[4] |
| Molecular Weight | 126.20 g/mol | PubChem[4] |
Experimental Protocols
Accurate determination of physical properties is paramount for substance identification and quality control. The following sections detail established methodologies for measuring the boiling point and density of liquid compounds like this compound.
Protocol 1: Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[5] Distillation and micro-reflux methods are commonly employed for this measurement.[6][7]
Methodology: Micro-Boiling Point Determination (Thiele Tube Method)
This method is advantageous as it requires a minimal amount of the sample (less than 0.5 mL).[8]
-
Sample Preparation: Fill a small test tube or melting point capillary tube (sealed at one end) to about half-full with this compound.
-
Capillary Inversion: Place a smaller, shorter capillary tube, open at both ends, into the sample tube in an inverted position (open end down).
-
Apparatus Assembly: Attach the sample tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb.
-
Heating: Insert the entire assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is immersed in the oil.[8]
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, air trapped in the inverted capillary will be expelled.[7] A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached and slightly exceeded.[8]
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the inverted capillary tube.[7][8] Record this temperature. It is crucial to also record the atmospheric pressure, as boiling point is pressure-dependent.[7]
Protocol 2: Determination of Density
Density is an intrinsic property defined as the mass of a substance per unit of volume (ρ = m/V).[9] It is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).
Methodology: Mass-Volume Measurement using a Graduated Cylinder
This is a straightforward method for determining the density of a liquid.[10]
-
Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on a calibrated electronic balance and tare the balance to zero, or record the mass of the empty cylinder (m₁).[9]
-
Volume Measurement: Carefully pour a specific volume of this compound (e.g., 10.0 mL) into the graduated cylinder. Read the volume at the bottom of the meniscus with your eye level to the liquid's surface to avoid parallax error.[9][10]
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂).
-
Calculation:
-
Calculate the mass of the liquid: m_liquid = m₂ - m₁.
-
Calculate the density using the formula: ρ = m_liquid / V_liquid.[9]
-
-
Precision: For improved accuracy, the measurement should be repeated multiple times, and the average density should be calculated.[9][10] Ensure the temperature of the liquid is recorded, as density is temperature-dependent.
Logical Workflow Visualization
The following diagram illustrates a standardized workflow for the characterization and verification of a chemical substance's physical properties.
Caption: Workflow for Physical Property Determination and Verification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 13961-36-9 [chemicalbook.com]
- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phillysim.org [phillysim.org]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility and Stability of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Allylpiperazine, a versatile building block in pharmaceutical synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulation development, analytical method development, and ensuring the quality and shelf-life of this compound and its derivatives.
Physicochemical Properties of this compound
This compound is a colorless to slightly yellow liquid with a characteristic amine odor. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [1][2][3] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Boiling Point | 181-186 °C | [2][4] |
| Density | Approximately 0.902 - 0.92 g/mL | [2][4] |
| Refractive Index | Approximately 1.4830 (at 20°C) | [4] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere. | [5] |
Solubility Profile
A qualitative summary of its expected solubility is presented below.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble to Miscible | The presence of two nitrogen atoms capable of hydrogen bonding with water suggests good aqueous solubility. |
| Methanol, Ethanol, Isopropanol | Miscible | As polar protic solvents, they are expected to be fully miscible with this compound. |
| Acetone, Acetonitrile | Miscible | These polar aprotic solvents are generally good solvents for amines. |
| Toluene | Miscible | The non-polar allyl group and the carbon backbone of the piperazine ring suggest miscibility with aromatic hydrocarbons. |
| Hexane | Likely Soluble | While less polar than other organic solvents, some solubility is expected due to the non-polar allyl group. |
Experimental Protocol for Determining Solubility
A standardized method to quantitatively determine the solubility of this compound in various solvents involves the shake-flask method followed by a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Analytical balance
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed flasks.
-
Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the flasks to stand undisturbed for a sufficient time to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant from each flask using a pipette, ensuring no solid particles are transferred.
-
Filter the withdrawn sample through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in units such as mg/mL or g/100 mL.
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter, particularly in the context of pharmaceutical development. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is limited, potential degradation pathways can be predicted based on its functional groups: a tertiary amine, a piperazine ring, and an allyl group.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to understand the degradation pathways and to develop stability-indicating analytical methods.
Summary of Potential Stability under Forced Degradation Conditions:
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Potential for degradation, especially at elevated temperatures. | Ring opening of the piperazine moiety, hydrolysis of the allyl group. |
| Basic Hydrolysis | Generally expected to be more stable than under acidic conditions. | Limited degradation expected. |
| Oxidative Degradation | Susceptible to oxidation. | N-oxide formation, products of allylic oxidation (e.g., acrolein, propenal), and ring oxidation products. |
| Thermal Degradation | Stable at recommended storage temperatures. Degradation may occur at elevated temperatures. | Products of radical-induced decomposition. |
| Photodegradation | Aliphatic amines generally do not absorb significant UV radiation in the tropospheric range, suggesting some photostability.[6] | Potential for radical-initiated degradation upon exposure to high-intensity light. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Procedure:
-
Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH at a concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with a suitable solvent and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Objective: To assess the susceptibility of this compound to oxidation.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v) to the this compound solution.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At specified time points, withdraw an aliquot and quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples by a stability-indicating HPLC method.
Objective: To determine the stability of this compound when exposed to high temperatures.
Procedure:
-
Place a known amount of neat this compound in a sealed vial.
-
Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 7 days).
-
At the end of the exposure period, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed sample in a suitable solvent.
-
Analyze the solution by a stability-indicating HPLC method.
Objective: To evaluate the stability of this compound upon exposure to light.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At a specified time point, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a stability-indicating HPLC method.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Potential Oxidative Degradation Pathway of this compound
Caption: Potential oxidative degradation pathways of this compound.
Conclusion
This technical guide provides an overview of the known and predicted solubility and stability characteristics of this compound. While quantitative experimental data remains limited in publicly accessible literature, the provided information on its physicochemical properties, inferred solubility, and potential degradation pathways, along with detailed experimental protocols, offers a valuable resource for professionals in the pharmaceutical industry. The successful development of drug products containing this compound or its derivatives will depend on rigorous experimental determination of these critical parameters.
References
The Versatility of the 1-Allylpiperazine Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] Among its varied derivatives, the 1-allylpiperazine moiety offers a unique combination of a flexible linker and a reactive handle, making it a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, diverse pharmacological activities, and the underlying structure-activity relationships that govern their biological effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through the N-alkylation of a piperazine core. A general and robust method involves the nucleophilic substitution reaction between a piperazine derivative and an allyl halide, such as allyl bromide.
A general workflow for the synthesis of 1-allyl-4-arylpiperazine derivatives is depicted below. This process typically begins with the reaction of an aryl halide with piperazine, often catalyzed by a palladium catalyst in a Buchwald-Hartwig amination reaction, to form the N-arylpiperazine intermediate.[2] This is followed by the N-alkylation of the second nitrogen atom with an allyl halide to yield the final 1-allyl-4-arylpiperazine product.
A detailed experimental protocol for the N-alkylation of piperazine is provided in the "Experimental Protocols" section of this guide.
Pharmacological Activities and Therapeutic Potential
Piperazine derivatives exhibit a remarkably broad spectrum of pharmacological activities, and the introduction of an allyl group can modulate their potency, selectivity, and pharmacokinetic properties.[1] The diverse therapeutic areas where piperazine derivatives have shown promise include oncology, neuroscience, and infectious diseases.
Anticancer Activity
Arylpiperazine derivatives have garnered significant attention in cancer research due to their cytotoxic effects against various cancer cell lines.[1][3] These compounds can induce apoptosis and arrest the cell cycle at different phases, highlighting their potential as novel anticancer agents.[4] While specific data for this compound derivatives is less common in the literature, the general principles of arylpiperazine cytotoxicity are applicable.
The cytotoxic or growth-inhibitory potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.[5] A lower value indicates higher potency.
Table 1: Cytotoxicity of Representative Arylpiperazine Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67 | [1] |
| Quinoxalinyl–piperazine derivatives | Various Human Cancer Cells | 0.011 - 0.021 | [4] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 4.64 | [6] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | FOCUS (Liver) | 4.15 | [6] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HEP3B (Liver) | 1.67 | [6] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | CAMA-1 (Breast) | 1.22 | [6] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | T47D (Breast) | 0.31 | [6] |
Antipsychotic and Neuroleptic Activity
The piperazine scaffold is a key component of many antipsychotic drugs, which primarily exert their effects by modulating dopamine and serotonin receptors in the central nervous system.[7] Atypical antipsychotics often exhibit a multi-receptor binding profile, with notable affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2][8] This dual action is believed to contribute to their improved efficacy against a broader range of schizophrenia symptoms with fewer side effects.[2][9]
The potency of these compounds is typically measured by their binding affinity (Ki) to these receptors, with lower Ki values indicating higher affinity.
Table 2: Binding Affinities (Ki) of Representative Arylpiperazine Derivatives for Dopamine and Serotonin Receptors
| Compound Class | Receptor | Ki (nM) | Reference |
| 1-(Quinoliloxypropyl)-4-aryl-piperazines | 5-HT1A | <1 | [2] |
| 1-(Quinoliloxypropyl)-4-aryl-piperazines | 5-HT7 | 34 | [2] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [4] |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [4] |
| Arylpiperazine Derivative (Compound 12a) | 5-HT1A | 41.5 | [10] |
| Arylpiperazine Derivative (Compound 12a) | 5-HT2A | 315 | [10] |
| Arylpiperazine Derivative (Compound 12a) | 5-HT7 | 42.5 | [10] |
| Arylpiperazine Derivative (Compound 12a) | D2 | 300 | [10] |
| Arylpiperazine Derivative (Compound 9b) | 5-HT1A | 23.9 | [10] |
| Arylpiperazine Derivative (Compound 9b) | 5-HT2A | 39.4 | [10] |
| Arylpiperazine Derivative (Compound 9b) | 5-HT7 | 45.0 | [10] |
Mechanism of Action: A Look at Signaling Pathways
The therapeutic effects of piperazine derivatives are a direct consequence of their interaction with specific molecular targets, leading to the modulation of intracellular signaling pathways. As illustrative examples, the mechanisms of two well-established piperazine-containing drugs, Naftopidil and Flunarizine, are presented.
Naftopidil Signaling in Benign Prostatic Hyperplasia (BPH)
Naftopidil is an α1-adrenergic receptor antagonist used in the management of BPH.[11] It exhibits a preference for the α1D-adrenergic receptor subtype, which is expressed in the smooth muscle of the prostate and bladder neck.[11] By blocking these receptors, Naftopidil leads to smooth muscle relaxation, alleviating urinary obstruction.[11] Furthermore, studies have shown that Naftopidil can inhibit the growth of prostate cancer cells by inducing G1 cell cycle arrest.[12] This effect is mediated by the upregulation of cell cycle inhibitors p27(kip1) and p21(cip1).[12]
Flunarizine's Multi-target Mechanism
Flunarizine is classified as a calcium channel blocker and is used in the prophylaxis of migraine and the management of vertigo.[13] Its mechanism of action is multifaceted, involving the blockade of voltage-gated calcium channels, which reduces neuronal excitability.[13][14] Additionally, Flunarizine exhibits antihistaminic properties by blocking H1 histamine receptors and possesses weak dopamine D2 receptor antagonistic activity.[13] This combination of effects contributes to its therapeutic efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
Protocol 1: General Synthesis of 1-Allyl-4-arylpiperazine
This protocol describes a general procedure for the N-alkylation of an N-arylpiperazine with an allyl halide.
Materials:
-
N-arylpiperazine (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-arylpiperazine, anhydrous acetonitrile, and potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-allyl-4-arylpiperazine.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[11]
Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[5]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[5][13]
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[3H]-Spiperone (radioligand)
-
Unlabeled test compound (this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM haloperidol)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine in a final volume of 200-1000 µL:
-
Total and Non-specific Binding:
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, add a high concentration of the non-specific binding determinator.
-
-
Incubation: Incubate the plate at 25°C or 37°C for 60-120 minutes.[5]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features often translate to a wide range of pharmacological activities. Although much of the current research focuses on the broader class of arylpiperazines, the unique properties of the allyl group warrant further investigation into its specific contributions to biological activity. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and its derivatives in the ongoing quest for novel and improved medicines.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | MDPI [mdpi.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
Potential Biological Activities of 1-Allylpiperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylpiperazine, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While specific research on the standalone biological activities of this compound is limited, the broader class of piperazine derivatives has demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, neurology, and neurodegenerative disorders. This technical guide consolidates the known biological activities of piperazine derivatives, providing a predictive framework for the potential therapeutic applications of this compound and its analogues. Detailed experimental protocols for evaluating these activities and insights into the underlying signaling pathways are presented to facilitate further research and drug discovery efforts in this area.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to its favorable pharmacokinetic and pharmacodynamic profiles. The introduction of an allyl group at the N1 position of the piperazine ring, yielding this compound, offers a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This guide explores the potential anticancer, antimicrobial, anticonvulsant, and neuroprotective activities of this compound, drawing parallels from the extensive research on its derivatives.
Potential Biological Activities and Mechanisms of Action
Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways critical for cancer cell proliferation, survival, and apoptosis.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several piperazine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth. It is hypothesized that this compound derivatives could also interact with key kinases in this pathway, such as Akt.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Quantitative Data for Piperazine Derivatives (for comparison):
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Arylpiperazine Derivatives | LNCaP (Prostate) | 3.67 | [1] |
| Thiazolinylphenyl-piperazines | MCF-7 (Breast) | 14.70 - 19.47 | [1] |
| Thiazolinylphenyl-piperazines | MDA-MB231 (Breast) | 23.27 - 47.15 | [1] |
| Quinoxalinyl–piperazine Compound | Various Human Cancer Cell Lines | 0.011 - 0.021 | [1] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast) | 10.34 - 66.78 | [2] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MDA-MB468 (Breast) | 10.34 - 66.78 | [2] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data for Piperazine Derivatives (for comparison):
Minimum Inhibitory Concentration (MIC) values for several piperazine derivatives are presented below to indicate the potential antimicrobial efficacy of this compound-based compounds.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-arylpiperazine Derivatives | S. aureus, E. faecalis, Bacillus sp. | 1 - 5 | |
| Chalcone-piperazine Hybrids | Candida albicans | 2.22 | |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | |
| Piperazine Derivatives | Carnobacterium maltaromaticum | 6.25 | |
| Piperazine Derivatives | S. aureus | 3.1 - 25 | [3] |
| Piperazine Derivatives | MRSA | 0.5 - 8 | [4] |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several piperazine derivatives have shown potent anticonvulsant activity in preclinical models. The primary mechanism is believed to be the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.
Signaling Pathway: GABAA Receptor Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of this receptor enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Piperazine derivatives can act as modulators of the GABAA receptor.
Caption: Proposed positive allosteric modulation of the GABAA receptor by a this compound derivative.
Quantitative Data for Piperazine Derivatives (for comparison):
The anticonvulsant activity of piperazine derivatives is often evaluated using the maximal electroshock (MES) seizure test, with the effective dose 50 (ED50) being a key parameter.
| Compound Class | Animal Model | Test | ED50 (mg/kg) | Reference |
| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Rat (oral) | MES | 20.78 | [5] |
| N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones | Mouse (i.p.) | MES | 132.13 | [5] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Mouse/Rat | MES | Active | [6] |
| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | MES | 49.6 | [7] |
| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | 6 Hz (32 mA) | 31.3 | [7] |
| 3-substituted (2,5-dioxopyrrolidin-1-yl) acetamides | Mouse | scPTZ | 67.4 | [7] |
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss. Piperazine derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. The mechanisms underlying this protection are multifaceted and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of signaling pathways involved in neuronal survival.
Mechanism: Acetylcholinesterase Inhibition
In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE contributes to cognitive decline. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Many piperazine-based compounds have been identified as potent AChE inhibitors.
Quantitative Data for Piperazine Derivatives (for comparison):
The inhibitory activity of piperazine derivatives against acetylcholinesterase is typically reported as the half-maximal inhibitory concentration (IC50).
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 1,4-disubstituted piperazine-2,5-dione derivatives | SH-SY5Y cells (H2O2-induced) | Protective | [8] |
| Arylpiperazine serotonergic/dopaminergic ligands | SH-SY5Y cells (H2O2-induced) | Protective | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[10][11]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-treated and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a suitable software.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[14] Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a preclinical model for generalized tonic-clonic seizures.[15][16]
Methodology:
-
Animal Preparation: Use adult male mice or rats, acclimated to the laboratory conditions.
-
Compound Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electroshock Application: At the time of peak effect of the compound, deliver a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal or ear-clip electrodes.[15]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.[15]
-
Data Analysis: Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.[15]
Neuroprotection Assay (H₂O₂-induced Oxidative Stress in SH-SY5Y cells)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.[8][9]
Caption: Workflow for a neuroprotection assay using SH-SY5Y cells.
Methodology:
-
Cell Culture and Differentiation: Culture human neuroblastoma SH-SY5Y cells and differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment: Determine cell viability using the MTT assay or other suitable methods.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive body of research on piperazine derivatives strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the anticancer, antimicrobial, anticonvulsant, and neuroprotective properties of this compound and its analogues. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted and holds promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. ijbpas.com [ijbpas.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
1-Allylpiperazine as a building block in organic synthesis
An In-depth Technical Guide to 1-Allylpiperazine as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile bifunctional organic compound that has garnered significant attention as a crucial building block in modern organic synthesis.[1] Characterized by a piperazine ring substituted with an allyl group at one of the nitrogen atoms, its unique structure offers multiple reactive sites for molecular elaboration. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, influencing physicochemical properties like solubility and basicity, which are critical for drug-like characteristics.[2] The allyl group provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This combination of a privileged scaffold and a versatile functional group makes this compound an invaluable intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its derivatives have shown promise in diverse therapeutic areas, such as oncology, neurology, and infectious diseases.[1][3][4] This guide provides a comprehensive overview of the physicochemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [5] |
| Molecular Weight | 126.20 g/mol | [5] |
| CAS Number | 13961-36-9 | [5] |
| Appearance | Liquid | [6] |
| Boiling Point | 181-182 °C | [7] |
| Density | 0.902 g/mL | [7] |
| Refractive Index (n²⁰/D) | 1.4830 | [7] |
| SMILES | C=CCN1CCNCC1 | [5] |
| InChIKey | ZWAQJGHGPPDZSF-UHFFFAOYSA-N | [5] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [6][8] |
Spectroscopic data is critical for the characterization of this compound and its derivatives. Representative spectral information is available in various databases and literature.[5][8][9][10]
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum typically shows signals for the allyl group protons (vinylic and allylic) and the piperazine ring protons. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks corresponding to the sp² carbons of the allyl group and the sp³ carbons of the piperazine ring. |
| FT-IR | The infrared spectrum exhibits characteristic absorption bands for C-H, C=C (alkene), and C-N bonds.[5] |
| Mass Spectrometry | Mass spectral analysis confirms the molecular weight of the compound. |
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of both the piperazine ring and the allyl group. The secondary amine of the piperazine is nucleophilic, while the allyl group can participate in various addition and transition-metal-catalyzed reactions.
Caption: Key reaction pathways for the this compound building block.
N-Alkylation and N-Arylation
The secondary amine (N-4 position) of the piperazine ring is nucleophilic and readily undergoes alkylation or arylation reactions with suitable electrophiles. This is one of the most common strategies for elaborating the this compound core.
-
Direct Alkylation: Reaction with alkyl halides (e.g., bromides, iodides) in the presence of a base like potassium carbonate (K₂CO₃) is a straightforward method.[11] To achieve selective mono-alkylation and avoid di-alkylation byproducts, one can use an excess of piperazine relative to the alkylating agent or employ a mono-protected piperazine derivative.[11][12]
-
Reductive Amination: A one-pot reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) provides an efficient route to N-alkylated products.[11][13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, connecting the piperazine nitrogen to an aromatic ring system.
Michael Addition
The term Michael addition refers to the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14][15] In the context of this compound, the piperazine nitrogen can act as a nucleophilic donor in aza-Michael additions to activated alkenes.[16] This reaction is a powerful tool for forming C-N bonds and constructing more complex nitrogen-containing heterocycles. Weak bases are often sufficient to promote the nucleophilic addition.[17]
Caption: General workflow for an aza-Michael addition using this compound.
Transition Metal-Catalyzed Cross-Coupling
The allyl group's double bond is a versatile functional handle for various transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds.[18][19]
-
Allyl-Allyl Cross-Coupling: This reaction allows for the direct construction of 1,5-diene skeletons, which are prevalent in many natural products.[20] Catalysts derived from palladium, nickel, or copper are commonly used.[20]
-
Heck Reaction: The palladium-catalyzed reaction of the allyl group with an aryl or vinyl halide can be used to form a new C-C bond, extending the carbon framework.
-
Other Couplings: The allyl group can also participate in other transformations such as allylic substitution reactions, providing a route to introduce a wide range of nucleophiles at the allylic position.
Applications in the Synthesis of Biologically Active Molecules
This compound is a key intermediate in the development of novel therapeutic agents.[1] The piperazine scaffold is a cornerstone in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities.[4][21]
| Derivative Class / Compound | Biological Activity / Application | Reference |
| Arylpiperazines | Anticancer, anti-proliferative, antipsychotic, antihistamine | [3][4][21] |
| Tetrazole-containing derivatives | Potential antimicrobial agents | [22] |
| Xanthine-containing derivatives | Antioxidant activity | [10] |
| Benzodioxan-arylpiperazines | α₁-adrenoceptor antagonists | [23] |
| CXCR4 Antagonists | Potential for HIV treatment and cancer therapy | [13] |
| Serotonin/Dopamine Ligands | Treatment of CNS disorders like psychosis or autism | [24] |
The incorporation of the this compound moiety can enhance the pharmacokinetic properties of a molecule and allow for interaction with specific biological targets, particularly in the central nervous system.[1][24]
Caption: Logical flow from this compound to bioactive hit compounds.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: N-Alkylation - Synthesis of 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone
This procedure is adapted from the synthesis of novel tetrazole derivatives with potential antimicrobial activity.[22]
Reaction Scheme: 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone + Allyl Bromide → 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone
Materials:
-
1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-(1-phenyl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of allyl bromide (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[22]
Expected Yield: High to excellent yields are reported for this type of transformation.[22]
Protocol 2: Synthesis of a Protected Intermediate - tert-Butyl 4-allylpiperazine-1-carboxylate
This protocol describes the synthesis of a mono-Boc-protected this compound, a valuable intermediate where one nitrogen is protected, allowing for selective reaction at the other nitrogen. This procedure is adapted from White Rose eTheses Online.[25]
Reaction Scheme: N-Boc-piperazine + Allyl Bromide → tert-Butyl 4-allylpiperazine-1-carboxylate
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Allyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone (approx. 12 mL per gram of N-Boc-piperazine) to the flask under an inert atmosphere (Argon).
-
Stir the resulting suspension at room temperature.
-
Add allyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After allowing the mixture to cool to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude product.
-
The product can be purified further by column chromatography if necessary, though often the crude product is of sufficient purity for subsequent steps.[25]
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its dual reactivity, stemming from the nucleophilic piperazine ring and the adaptable allyl group, provides chemists with a powerful platform for constructing complex molecular architectures. Its widespread use in the synthesis of pharmaceuticals highlights its importance in drug discovery and development, enabling the creation of novel compounds with diverse biological activities. The synthetic protocols and data presented in this guide underscore the practical utility of this compound for researchers and scientists in the chemical and pharmaceutical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 13961-36-9 [sigmaaldrich.com]
- 7. This compound | 13961-36-9 [chemicalbook.com]
- 8. 13961-36-9|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. organicreactions.org [organicreactions.org]
- 16. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. sctunisie.org [sctunisie.org]
- 18. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - US [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. Recent development of allyl–allyl cross-coupling and its application in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Genesis of a Versatile Building Block: A Technical Guide to 1-Allylpiperazine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allylpiperazine (CAS: 13961-36-9), a mono-substituted piperazine derivative, has emerged as a crucial and versatile intermediate in the landscape of organic synthesis and medicinal chemistry. While the specific historical moment of its initial synthesis is not prominently documented, its existence is a direct consequence of the broader development of synthetic methodologies for N-alkylation of piperazines, a class of compounds of immense pharmacological importance. This technical guide delves into the history, synthesis, physicochemical properties, and spectroscopic characterization of this compound. It provides detailed experimental protocols for its preparation and summarizes its critical role as a precursor in the development of a wide array of biologically active molecules, from antimicrobial agents to potential anticancer therapeutics.
Discovery and History: From General Methods to a Specific Intermediate
The history of this compound is intrinsically linked to the broader history of piperazine and the development of methods for its selective N-mono-substitution. Piperazine itself, a simple six-membered heterocycle containing two nitrogen atoms, has been a cornerstone in medicinal chemistry for over a century.[1] The challenge for chemists has often been the selective functionalization of one nitrogen atom while leaving the other available for further modification.
Early methodologies for creating mono-substituted piperazines were established in the mid-20th century. A notable 1944 publication by Baltzly, Buck, Lorz, and Schön in the Journal of the American Chemical Society detailed methods for preparing N-mono-substituted and unsymmetrically disubstituted piperazines, laying the foundational chemistry for compounds like this compound.[2] While this early work did not specifically mention the allyl derivative, it established the principles of direct alkylation that are still in use today.
The synthesis of this compound itself likely arose from the routine application of these established alkylation techniques as the demand for diverse chemical building blocks grew within the pharmaceutical and chemical industries. Its value lies in the dual functionality it offers: the reactive secondary amine of the piperazine ring and the versatile allyl group, which can undergo a variety of chemical transformations. Today, this compound is recognized not for a singular, historic discovery event, but for its utility as a readily accessible intermediate in the synthesis of complex molecular architectures.[3]
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-characterized, reflecting its structure as a flammable, corrosive liquid.[4] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13961-36-9 | [4] |
| Molecular Formula | C₇H₁₄N₂ | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| Appearance | Colorless to slightly yellow clear liquid | [5] |
| Boiling Point | 181-182 °C | [6] |
| Density | 0.902 g/mL | [6] |
| Refractive Index (n²⁰/D) | 1.4830 | [6] |
| Storage Temperature | Room temperature, under inert atmosphere, keep in a dark place | |
| Purity | Typically ≥98% |
Table 2: Spectroscopic Data for this compound
| Technique | Expected/Observed Data | Reference(s) |
| ¹H NMR | δ (ppm): ~5.8 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~3.0 (d, 2H, -CH₂-CH=), ~2.8 (t, 4H, piperazine CH₂), ~2.4 (t, 4H, piperazine CH₂) | [7] |
| ¹³C NMR | δ (ppm): ~135 (-CH=), ~117 (=CH₂), ~62 (-CH₂-allyl), ~54 (piperazine CH₂), ~46 (piperazine CH₂) | [8][9] |
| IR (Infrared) | Peaks (cm⁻¹): ~3300 (N-H stretch), ~3080 (alkene C-H stretch), ~2940, 2810 (alkane C-H stretch), ~1640 (C=C stretch), ~1450 (CH₂ bend), ~1000 (C-N stretch) | [6] |
| Mass Spec (MS) | m/z: 126 (M⁺), other fragments corresponding to loss of allyl group and piperazine ring fragmentation. | [4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct N-alkylation of piperazine with an allyl halide. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is typically used.
Protocol 1: Synthesis of this compound via Direct Alkylation
Materials:
-
Piperazine (anhydrous)
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a large excess of piperazine (e.g., 5-10 equivalents) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2 equivalents relative to allyl bromide) to the solution.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1 equivalent) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Visualizations of Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the role of this compound as a key synthetic intermediate.
Caption: General workflow for the synthesis of this compound.
Caption: Role of this compound as a key building block.
Conclusion
This compound stands as a testament to the enabling power of fundamental synthetic methodologies in modern drug discovery and materials science. While it may lack a singular, celebrated moment of discovery, its history is woven into the fabric of organic chemistry's progress in selectively modifying complex molecules. The combination of a nucleophilic nitrogen center and a reactive allyl group makes it an exceptionally valuable and versatile synthon. The protocols and data presented in this guide underscore its utility and provide a foundational resource for researchers aiming to leverage its unique chemical properties in the creation of novel, high-value compounds. As the quest for new therapeutics and advanced materials continues, the strategic application of such well-characterized building blocks will remain paramount to innovation.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13961-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 13961-36-9 [chemicalbook.com]
- 7. 1-Acetylpiperazine(13889-98-0) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Benzylpiperazine(2759-28-6) 13C NMR spectrum [chemicalbook.com]
1-Allylpiperazine: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and toxicological profile of 1-Allylpiperazine. The following sections detail the chemical and physical properties, hazard classifications, personal protective equipment recommendations, first aid procedures, and spill management protocols. All quantitative data has been summarized in structured tables for ease of reference, and key procedures are visualized using workflow diagrams.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid.[1] Understanding its physical and chemical properties is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 181-186 °C | [2][3] |
| Density | 0.902 - 0.92 g/mL | [2][3] |
| Flash Point | 51 °C | |
| Refractive Index | 1.48 - 1.4830 | [2][3] |
| Purity | ≥ 98% | [2][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Danger | 🔥 |
| Skin corrosion/irritation (Category 1B) | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| May cause an allergic skin reaction | H317: May cause an allergic skin reaction | Danger | ❗ |
Toxicological Data
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[6][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dark, and well-ventilated place.[4]
-
Keep the container tightly closed and store under an inert atmosphere.[4]
-
Store locked up.[6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant antistatic protective clothing, and chemical-resistant boots.[5][8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8][9] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13] |
Below is a diagram illustrating the general first aid workflow for chemical exposure.
Fire-Fighting Measures and Spill Management
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[5] Forms explosive mixtures with air at elevated temperatures.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[14]
Spill Management: In case of a spill, follow these procedures to minimize exposure and environmental contamination.
Stability and Reactivity
-
Reactivity: Vapors may form explosive mixtures with air.[5]
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[5][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
-
Hazardous Decomposition Products: May produce carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.
Experimental Protocols
Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing. For instance:
-
Skin Corrosion/Irritation: OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method) or OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). These tests involve applying the substance to reconstructed human skin or the skin of an animal model and observing for signs of corrosion or irritation over a specified period.
-
Flammability: The flash point is typically determined using methods like the Pensky-Martens Closed Cup Tester (ASTM D93) or similar standardized equipment as outlined in regulations such as those from the UN Recommendations on the Transport of Dangerous Goods.
Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a formal risk assessment or the information provided in a substance-specific Safety Data Sheet (SDS). Always consult the most current SDS for this compound before handling the material.
References
- 1. This compound | C7H14N2 | CID 806422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 13961-36-9 [chemicalbook.com]
- 4. This compound | 13961-36-9 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. trdsf.com [trdsf.com]
- 12. concawe.eu [concawe.eu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 1-allylpiperazine as a key building block. This compound is a versatile scaffold in medicinal chemistry, offering a reactive handle for the introduction of diverse functionalities and the generation of compound libraries with a wide range of biological activities.[1]
Application Notes
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including potential anticancer, anti-inflammatory, and antidepressant agents.[2][3][4] The piperazine moiety is a common pharmacophore in many approved drugs, and the allyl group provides a reactive site for various chemical transformations.[3]
Key Applications:
-
Drug Discovery and Lead Optimization: The modification of the allyl group and the secondary amine of the piperazine ring allows for the exploration of structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.[2]
-
Combinatorial Chemistry: The reactivity of this compound makes it an ideal substrate for the solid-phase synthesis of compound libraries, enabling the rapid generation of diverse molecules for high-throughput screening.[5]
-
Development of Novel Therapeutic Agents: Derivatives of this compound have shown promise in targeting a range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin (5-HT) receptors, and have been investigated for their cytotoxic effects against various cancer cell lines.[6][7]
Chemical Reactivity:
The allyl group can undergo a variety of chemical transformations, including but not limited to:
-
Heck Coupling: For the introduction of aryl or vinyl substituents.
-
Wacker Oxidation: To form a ketone.
-
Epoxidation: Followed by ring-opening reactions to introduce diverse functional groups.
-
Michael Addition: After isomerization to the corresponding enamine.
The secondary amine of the piperazine ring is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents.
Quantitative Data
The following tables summarize representative quantitative data for compounds synthesized from piperazine derivatives, as reported in the literature.
Table 1: Cytotoxic Activity of Novel Piperazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | DU145 (Prostate Cancer) | 67 | [7] |
| 2c | LNCaP (Prostate Cancer) | 32 | [7] |
| 7b | HCT 116 (Colon Carcinoma) | 3.5 nM | [8] |
| 9a | HCT 116 (Colon Carcinoma) | 12.1 nM | [8] |
| 9i | HCT 116 (Colon Carcinoma) | 1.2 nM | [8] |
Table 2: Receptor Binding Affinity of Novel Arylpiperazine Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| 2b | 5-HT1A | 412 | [7] |
| Compound 15 | 5-HT1A | < 20 | [9] |
| Compound 15 | Sigma-1 | < 20 | [9] |
| Compound 17 | 5-HT1A | < 20 | [9] |
| Compound 17 | Sigma-1 | < 20 | [9] |
| Compound 18 | 5-HT1A | < 20 | [9] |
| Compound 18 | Sigma-1 | < 20 | [9] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a novel N-arylpiperazine derivative starting from this compound. This protocol is based on general methodologies reported in the literature for the synthesis of similar compounds.[10]
Protocol: Synthesis of 1-Allyl-4-(4-nitrophenyl)piperazine
Materials:
-
This compound
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (20 mL) to the flask.
-
Reaction: Stir the mixture at reflux (approximately 82°C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General experimental workflow for the synthesis of N-arylpiperazine derivatives.
Caption: Simplified signaling pathway of a 5-HT1A receptor antagonist.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. medchem-ippas.eu [medchem-ippas.eu]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
1-Allylpiperazine: A Versatile Building Block in Modern Pharmaceutical Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperazine is a versatile bifunctional molecule that has emerged as a valuable scaffold in the discovery and development of novel therapeutic agents. Its unique structure, incorporating a reactive allyl group and a piperazine ring—a well-established pharmacophore—provides a flexible platform for the synthesis of a diverse range of compounds with significant pharmacological activities. The piperazine moiety is a common feature in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The allyl group offers a reactive handle for a variety of chemical transformations, enabling the exploration of broad chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmacologically active compounds, with a focus on agents targeting the central nervous system (CNS) and α-adrenergic receptors.
Key Applications in Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting neurological disorders and conditions related to adrenergic signaling. The piperazine nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous CNS-active drugs, including antipsychotics and antidepressants. Derivatives of this compound have been investigated for their potential as:
-
Antipsychotic Agents: By functionalizing the piperazine nitrogen, novel arylpiperazine derivatives have been synthesized and shown to exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, key targets in the treatment of schizophrenia and other psychotic disorders.
-
Antidepressant Agents: Modification of the this compound scaffold has led to the development of compounds with significant affinity for serotonin transporters and receptors (e.g., 5-HT1A), which are crucial for the treatment of depression and anxiety.
-
α1-Adrenoceptor Antagonists: The synthesis of naftopidil analogues, where the allyl group can be envisioned as a modifiable linker, highlights the potential of this compound in developing agents for conditions like benign prostatic hyperplasia (BPH) and hypertension.
-
Anti-Cancer Therapies: The arylpiperazine core is also found in several anti-cancer agents, and derivatives of this compound can be explored for their cytotoxic activities against various cancer cell lines.
Data Presentation: Pharmacological Activities of Arylpiperazine Derivatives
The following tables summarize the in vitro pharmacological data for representative arylpiperazine derivatives, showcasing the potential of this chemical class in drug discovery. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules and the desired pharmacological profiles that can be achieved by modifying the piperazine scaffold.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin and Dopamine Receptors
| Compound Reference | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | D2 Receptor (Ki, nM) |
| Compound 9b [1] | 23.9 | 39.4 | 45.0 | - |
| Compound 12a [1] | 41.5 | 315 | 42.5 | 300 |
| Naftopidil | - | - | - | - |
Data sourced from referenced literature. "-" indicates data not reported.
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Naftopidil-Based Arylpiperazine Derivatives against Prostate Cancer Cell Lines
| Compound Reference | DU145 (IC50, µM) | PC-3 (IC50, µM) | LNCaP (IC50, µM) |
| Compound 9 [2] | < 1 | - | - |
| Compound 13 [2] | < 1 | - | - |
| Compound 17 [2] | < 1 | - | - |
| Compound 21 [2] | < 1 | - | - |
| Compound 27 [2] | < 1 | - | - |
Data sourced from referenced literature. "-" indicates data not reported.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the synthesis and derivatization of this compound to generate pharmacologically relevant compounds.
Protocol 1: Synthesis of a Naftopidil Analogue via N-Alkylation of 1-(2-methoxyphenyl)piperazine with an Allylic Precursor
This protocol describes a representative synthesis of an analogue of Naftopidil, an α1-adrenoceptor antagonist, by reacting 1-(2-methoxyphenyl)piperazine with a suitable allyl-containing electrophile. This reaction exemplifies a common strategy for elaborating the piperazine core.
Materials:
-
1-(2-methoxyphenyl)piperazine
-
1-(allyloxy)-3-bromopropane (or a similar allylic halide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 100 mL round-bottom flask, add 1-(2-methoxyphenyl)piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-(allyloxy)-3-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure naftopidil analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Pharmacological Evaluation of α1-Adrenoceptor Antagonism
This protocol outlines a cell-based assay to determine the antagonistic activity of a synthesized compound at α1-adrenergic receptor subtypes.
Materials:
-
HEK293 cells stably expressing human α1A, α1B, or α1D-adrenoceptor subtypes
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Phenylephrine (α1-adrenoceptor agonist)
-
Synthesized test compound (e.g., naftopidil analogue)
-
Prazosin (known α1-adrenoceptor antagonist, as a positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293 cells expressing the desired α1-adrenoceptor subtype in appropriate cell culture medium.
-
Seed the cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37 °C, according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the synthesized test compound or the positive control (prazosin) to the wells and incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in a fluorescence microplate reader.
-
Initiate fluorescence reading and, after establishing a baseline, add a solution of phenylephrine to each well to stimulate the α1-adrenoceptors.
-
Continue to monitor the fluorescence signal for several minutes to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the response (change in fluorescence) as a function of the agonist concentration in the presence of different concentrations of the antagonist.
-
Calculate the IC50 value for the antagonist by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of α1-Adrenoceptor Antagonism
The following diagram illustrates the mechanism of action of an α1-adrenoceptor antagonist, such as a naftopidil analogue synthesized from a this compound derivative.
Caption: Mechanism of α1-adrenoceptor antagonism by a this compound derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from the synthesis of a this compound derivative to its initial pharmacological evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
Application of 1-Allylpiperazine in Agrochemical Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperazine is a versatile heterocyclic amine that is increasingly recognized for its utility in agrochemical formulations. While not typically an active pesticidal agent on its own, it serves as a crucial adjuvant, enhancing the efficacy and safety of existing herbicides and insecticides. This document provides detailed application notes and protocols for the use of this compound as both a synergist for insecticides and a safener for herbicides.
Piperazine derivatives, as a class of compounds, are widely utilized in the development of new agrochemicals due to their biological activities.[1][2] this compound, in particular, offers unique properties that can improve the performance of pesticide formulations by increasing their bioavailability and overcoming pest resistance mechanisms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective incorporation into agrochemical formulations.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 181-182 °C | [1] |
| Density | 0.902 g/mL | [1] |
| Solubility | Soluble in water and organic solvents | [3] |
| CAS Number | 13961-36-9 | [1] |
Application as an Insecticide Synergist
This compound can act as a synergist, a compound that, while having little to no pesticidal activity itself, enhances the efficacy of an active insecticidal ingredient.[4] This is particularly valuable in overcoming metabolic resistance in insect populations.
Proposed Mechanism of Action
The primary mechanism by which this compound is proposed to act as a synergist is through the inhibition of key detoxification enzymes in insects, namely cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6] These enzymes are the insect's primary defense against xenobiotics, breaking down insecticides before they can reach their target site. By inhibiting these enzymes, this compound increases the concentration and persistence of the insecticide within the insect, leading to enhanced mortality.
Illustrative Efficacy Data
The following table presents illustrative data on the synergistic effect of this compound when formulated with a pyrethroid insecticide against a resistant strain of houseflies (Musca domestica). This data is based on typical results seen with synergists like piperonyl butoxide and is for demonstration purposes.
| Treatment | Concentration (µ g/insect ) | 24-hour Mortality (%) | Synergism Ratio (SR) |
| Deltamethrin alone | 0.1 | 25 | - |
| Deltamethrin alone | 0.5 | 60 | - |
| This compound alone | 5.0 | <5 | - |
| Deltamethrin + this compound | 0.1 + 5.0 | 85 | 3.4 |
| Deltamethrin + this compound | 0.5 + 5.0 | 98 | 1.6 |
Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist
Application as a Herbicide Safener
This compound can also function as a herbicide safener, a compound that protects a crop from herbicide injury without reducing the herbicide's efficacy against target weeds.[7][8][9] This allows for the use of more effective, broad-spectrum herbicides in sensitive crops.
Proposed Mechanism of Action
As a safener, this compound is proposed to work by selectively inducing the expression of herbicide-detoxifying enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450s, within the crop plant.[6][7][10] This enhanced enzymatic activity allows the crop to rapidly metabolize and detoxify the herbicide, preventing cellular damage. Target weeds, which do not experience this induced metabolic boost, remain susceptible to the herbicide.
Illustrative Efficacy Data
The following table provides illustrative data on the safening effect of this compound on maize (Zea mays) treated with a sulfonylurea herbicide. This data is hypothetical and for demonstration purposes.
| Treatment | Herbicide Rate (g/ha) | This compound Rate (g/ha) | Maize Injury (%) | Weed Control (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Herbicide alone | 50 | 0 | 25 | 92 |
| Herbicide + this compound | 50 | 50 | 5 | 91 |
| Herbicide + this compound | 50 | 100 | <2 | 93 |
Experimental Protocols
Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a stable emulsifiable concentrate formulation containing an insecticide, with this compound as a synergist.
Materials:
-
Technical grade insecticide (e.g., Deltamethrin)
-
This compound
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating mantle (if necessary to dissolve active ingredient)
-
Graduated cylinders and pipettes
Procedure:
-
In a glass beaker, add the aromatic solvent.
-
While stirring, slowly add the technical grade insecticide. If the insecticide is a solid, gentle heating may be required to facilitate dissolution. Ensure the active ingredient is completely dissolved.
-
Once the insecticide is dissolved, add the desired amount of this compound to the mixture and continue stirring until homogeneous.
-
Add the emulsifier blend to the mixture and stir for an additional 15-20 minutes to ensure complete homogenization.
-
The resulting solution is the emulsifiable concentrate. Store in a sealed, labeled container in a cool, dark place.
Illustrative Formulation:
| Component | Function | Concentration (w/v %) |
| Deltamethrin | Active Ingredient | 5.0 |
| This compound | Synergist | 10.0 |
| Emulsifier Blend | Emulsifier | 15.0 |
| Aromatic Solvent | Solvent | to 100 |
Protocol 2: Evaluation of Synergistic Efficacy
This protocol outlines a method to assess the synergistic effect of this compound on an insecticide against a target insect pest.[5][11]
Materials:
-
EC formulation of insecticide with and without this compound (from Protocol 1)
-
Target insect population (e.g., houseflies, mosquitoes)
-
Acetone or other suitable solvent for dilutions
-
Micropipette or topical application device
-
Holding cages with food and water
-
Controlled environment chamber (25±2°C, 60±5% RH)
Procedure:
-
Prepare a series of dilutions of the insecticide-only and the insecticide + this compound formulations in acetone.
-
Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects. A control group should be treated with acetone only.
-
Place the treated insects in holding cages with access to food and water.
-
Maintain the cages in a controlled environment chamber.
-
Assess mortality at 24 and 48 hours post-treatment.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) for both formulations using probit analysis.
-
Determine the Synergism Ratio (SR) by dividing the LC50 of the insecticide-only formulation by the LC50 of the synergized formulation. An SR value greater than 1 indicates synergism.[5]
Protocol 3: Evaluation of Safener Efficacy
This protocol describes a greenhouse experiment to evaluate the safening effect of this compound on a crop treated with a herbicide.[6][10]
Materials:
-
Crop plants (e.g., maize seedlings at the 2-3 leaf stage)
-
Target weed species
-
Herbicide formulation
-
This compound
-
Spray chamber or backpack sprayer
-
Pots with soil
-
Greenhouse with controlled conditions
Procedure:
-
Grow crop plants and weed species in separate pots until they reach the appropriate growth stage for herbicide application.
-
Prepare spray solutions of the herbicide at the desired rate, both with and without the addition of this compound at various concentrations. A water-only spray will serve as the untreated control.
-
Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.
-
Return the plants to the greenhouse and maintain optimal growing conditions.
-
Visually assess crop injury (e.g., stunting, chlorosis, necrosis) and weed control at 7, 14, and 21 days after treatment, using a 0-100% scale (0 = no effect, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the crop plants, dry, and weigh to determine any impact on growth.
-
Analyze the data to compare the level of crop injury and weed control between the herbicide-only and the herbicide + safener treatments.
Conclusion
This compound shows significant promise as a valuable additive in modern agrochemical formulations. Its potential to act as both an insecticide synergist and a herbicide safener addresses critical challenges in agriculture, including pest resistance and crop sensitivity. The protocols and illustrative data provided in this document offer a foundational framework for researchers and formulation scientists to explore and optimize the use of this compound in developing more effective and sustainable crop protection solutions. Further research is warranted to generate specific efficacy data for this compound with a wider range of active ingredients and to fully elucidate its mechanisms of action.
Disclaimer: The quantitative data presented in the tables is for illustrative purposes only and is based on the expected performance of similar compounds. Actual results may vary depending on the specific active ingredients, formulations, target pests or crops, and environmental conditions. It is recommended to conduct independent trials to determine the optimal use rates and efficacy of this compound in specific applications.
References
- 1. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 2. Ionic liquid-supported synthesis of piperazine derivatives as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIQUID PESTICIDE COMPOSITIONS - Patent 1773121 [data.epo.org]
- 4. Synergist piperonyl butoxide enhances the efficacy of deltamethrin in deltamethrin-resistant Anopheles culicifacies sensu lato in malaria endemic districts of Odisha State, India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcpc.org [bcpc.org]
- 8. WO2018222726A1 - Safener containing herbicidal oil dispersion - Google Patents [patents.google.com]
- 9. WO2009089165A2 - Combinations of herbicides and safeners - Google Patents [patents.google.com]
- 10. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entomoljournal.com [entomoljournal.com]
Polymer Chemistry Applications of 1-Allylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylpiperazine is a versatile building block in polymer chemistry, offering a unique combination of a reactive allyl group for polymerization and a piperazine moiety with tunable basicity. These features make it a valuable monomer for the synthesis of functional polymers with applications in drug delivery, gene therapy, and smart materials. The piperazine ring, with its two nitrogen atoms, can be protonated at different pH values, enabling the design of stimuli-responsive polymers that can change their properties in response to environmental cues. This characteristic is particularly advantageous for creating materials that can intelligently release therapeutic agents at specific sites in the body. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced polymer architectures.
Application 1: Synthesis of pH-Responsive Polymers via RAFT Polymerization
Polymers containing this compound can exhibit pH-responsive behavior due to the protonation and deprotonation of the piperazine ring. This property is highly desirable for applications such as drug delivery systems that target the acidic microenvironment of tumors or the pH gradient of the gastrointestinal tract. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: RAFT Polymerization of N-acryloylpiperidine (as a representative analog)
Materials:
-
N-acryloylpiperidine (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Triethylamine
-
Dichloromethane
Procedure:
-
Monomer Synthesis: N-acryloylpiperidine can be synthesized by reacting acryloyl chloride with piperidine.[1]
-
Polymerization:
-
In a typical reaction, dissolve N-acryloylpiperidine, the RAFT agent, and AIBN in 1,4-dioxane in a reaction vessel.[1]
-
The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to a specific temperature (e.g., 70°C) to initiate polymerization and maintain for a set period (e.g., 24 hours).[1]
-
Terminate the polymerization by cooling the reaction vessel in an ice bath.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
-
Further purification can be achieved by dialysis against deionized water.
-
Expected Data and Characterization
The resulting polymers should be characterized to determine their molecular weight (Mn), polydispersity index (PDI), and chemical structure.
| Parameter | Technique | Typical Values (for P(N-acryloylpiperidine)) |
| Number-Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | < 1.2 |
| Chemical Structure Confirmation | ¹H NMR, FTIR Spectroscopy | Confirmation of characteristic peaks for the polymer backbone and piperidine side chains. |
Table 1: Expected Polymer Characteristics.
Logical Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
Application 2: Development of pH-Responsive Hydrogels for Controlled Drug Release
The ability of the piperazine group in this compound to become protonated in acidic environments makes it an excellent candidate for creating pH-responsive hydrogels. These hydrogels can remain stable at neutral pH and swell or degrade at lower pH, allowing for the targeted release of encapsulated drugs in acidic tissues like tumors or specific segments of the gastrointestinal tract.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
This protocol describes the synthesis of a pH-responsive hydrogel based on the copolymerization of a monomer containing a pH-sensitive group (analogous to this compound) with a hydrophilic monomer and a crosslinker.
Materials:
-
This compound (pH-responsive monomer)
-
Acrylamide (or other hydrophilic co-monomer)
-
N,N'-methylenebis(acrylamide) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Preparation of Monomer Solution:
-
Dissolve this compound, acrylamide, and N,N'-methylenebis(acrylamide) in deionized water. The ratios of the components will determine the swelling properties and mechanical strength of the hydrogel.
-
-
Initiation of Polymerization:
-
Degas the monomer solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add APS and TEMED to the solution to initiate the free-radical polymerization.
-
-
Gelation:
-
Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
-
Purification and Swelling Studies:
-
Cut the resulting hydrogel into discs of a specific size.
-
Wash the hydrogel discs extensively with deionized water to remove any unreacted monomers and initiators.
-
To study the pH-responsive swelling, immerse the hydrogel discs in buffer solutions of different pH values (e.g., pH 2.0, 5.0, and 7.4) and measure the change in weight or volume over time.
-
Quantitative Data: Swelling Behavior of Piperazine-Containing Hydrogels
The swelling ratio of the hydrogel is a key parameter that indicates its pH-responsiveness. The data below is illustrative of the expected behavior for a hydrogel containing a piperazine moiety.
| pH of Buffer | Swelling Ratio (%) |
| 2.0 | High |
| 5.0 | Moderate |
| 7.4 | Low |
Table 2: Representative pH-Dependent Swelling of a Piperazine-Based Hydrogel.
Signaling Pathway for pH-Responsive Drug Release
References
Protocols for N-Alkylation of 1-Allylpiperazine: Application Notes for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the N-alkylation of 1-allylpiperazine, a versatile building block in medicinal chemistry. Three primary methods are presented: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and a protecting group strategy for selective mono-alkylation. These protocols are designed to be a practical resource for chemists engaged in the synthesis of novel piperazine derivatives for drug discovery and development.
Introduction
This compound is a valuable scaffold in the design of pharmacologically active molecules. The presence of a secondary amine on the piperazine ring allows for the introduction of various substituents, enabling the modulation of physicochemical properties and biological activity. N-alkylation is a fundamental transformation to achieve this diversification. The choice of alkylation strategy depends on the desired substituent, the scale of the reaction, and the need to control selectivity. Direct alkylation is a straightforward approach, while reductive amination offers a milder alternative that avoids the formation of quaternary ammonium salts. For substrates where mono-alkylation is crucial and di-alkylation is a significant side reaction, a protecting group strategy is often the most effective approach.
Application Note 1: Direct N-Alkylation with Alkyl Halides
This method describes the direct reaction of this compound with an alkyl halide in the presence of a base. It is a common and direct route for introducing simple alkyl groups. However, careful control of reaction conditions is necessary to minimize the formation of the di-alkylated byproduct.
Experimental Protocol: Synthesis of 1-Allyl-4-ethylpiperazine
Materials:
-
This compound (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add ethyl bromide to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 1-allyl-4-ethylpiperazine.
Quantitative Data
The following table summarizes representative yields for the direct N-alkylation of piperazine derivatives with various alkyl halides.
| Alkylating Agent | Product | Solvent | Base | Temperature | Yield (%) |
| Ethyl Bromide | 1-Allyl-4-ethylpiperazine | Ethanol | - | Reflux | 69[1] |
| Benzyl Bromide | 1-Allyl-4-benzylpiperazine | DMF | K₂CO₃ | 80 °C | >80 |
| Propyl Iodide | 1-Allyl-4-propylpiperazine | MeCN | K₂CO₃ | 70 °C | >75 |
*Yields are estimated based on similar reactions of piperazine derivatives and may vary.
Visualization of the Workflow
Caption: Workflow for Direct N-Alkylation of this compound.
Application Note 2: Reductive Amination with Carbonyl Compounds
Reductive amination is a versatile method for N-alkylation that proceeds under mild conditions and is suitable for a wide range of aldehydes and ketones. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.
Experimental Protocol: Synthesis of 1-Allyl-4-isopropylpiperazine
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, if necessary)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound and 1,2-dichloroethane.
-
Add acetone to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
In portions, carefully add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure 1-allyl-4-isopropylpiperazine.
Quantitative Data
The following table presents typical yields for the reductive amination of piperazine derivatives.
| Carbonyl Compound | Reducing Agent | Product | Solvent | Yield (%) |
| Acetone | NaBH(OAc)₃ | 1-Allyl-4-isopropylpiperazine | DCE | 85-95 |
| Benzaldehyde | NaBH(OAc)₃ | 1-Allyl-4-benzylpiperazine | DCE | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | 1-Allyl-4-cyclohexylpiperazine | THF | 88-96* |
*Yields are estimated based on general reductive amination procedures and may vary for this compound.[2]
Visualization of the Reaction Pathway
Caption: General Pathway for Reductive Amination.
Application Note 3: Mono-alkylation via an N-Acetyl Protecting Group Strategy
To achieve selective mono-alkylation and avoid the formation of di-substituted byproducts, a protecting group strategy is highly effective. This protocol involves the acetylation of one of the piperazine nitrogens, followed by alkylation of the remaining secondary amine and subsequent deprotection.
Experimental Protocol: Synthesis of 1-Allyl-4-butylpiperazine
Step 1: Synthesis of 1-Acetyl-4-allylpiperazine
-
This step assumes the starting material is 1-acetylpiperazine, which is then allylated. For the purpose of this protocol, we will start with N-acetylpiperazine and alkylate it with an allyl group, then proceed with the second alkylation. A more direct route would be to acetylate this compound, but this protocol demonstrates the general principle.
Step 2: N-Alkylation of 1-Acetylpiperazine
Materials:
-
N-Acetylpiperazine (1.0 eq)
-
1-Bromobutane (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
-
Standard reaction setup as in Application Note 1
Procedure:
-
Combine N-acetylpiperazine and anhydrous potassium carbonate in a dry round-bottom flask containing dry THF.
-
Add 1-bromobutane and heat the mixture to reflux.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction to room temperature, filter the solids, and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude N-acetyl-N'-butylpiperazine. This intermediate is often used in the next step without further purification.
Step 3: Hydrolysis of the Acetyl Group
Materials:
-
Crude N-acetyl-N'-butylpiperazine from Step 2
-
Aqueous Hydrochloric Acid (e.g., 6M HCl)
-
Sodium Hydroxide solution (e.g., 5M NaOH)
-
Standard reaction and extraction glassware
Procedure:
-
Add the crude N-acetyl-N'-butylpiperazine to a round-bottom flask.
-
Add aqueous hydrochloric acid and heat the mixture to reflux for several hours (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully basify the solution with sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-butylpiperazine by distillation or column chromatography.
Note: To synthesize 1-allyl-4-butylpiperazine using this strategy, one would start with either this compound, acetylate it, then alkylate with 1-bromobutane, followed by deacetylation; or start with 1-acetylpiperazine, alkylate with 1-bromobutane, deacetylate, and then allylate.
Quantitative Data
The following table provides yields for the two-step synthesis of N-alkylpiperazines starting from N-acetylpiperazine.[3]
| Alkyl Halide | N-Acetyl-N'-alkylpiperazine Yield (%) | Final N-Alkylpiperazine Yield (%) |
| 1-Bromobutane | 88 | 71 |
| 1-Bromohexane | 90 | 75 |
| 1-Bromooctane | 87 | 79 |
| 1-Bromododecane | 71 | 82 |
Visualization of the Protecting Group Strategy
References
Application Notes and Protocols for the Synthesis of 1-Allylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-allylpiperazine as a versatile building block in medicinal chemistry and materials science. The secondary amine of this compound readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups and the generation of libraries of novel compounds for biological screening and materials development.
General Reactivity
This compound is a nucleophilic secondary amine that readily participates in several key chemical transformations. The lone pair of electrons on the secondary nitrogen atom allows for facile reaction with a range of electrophilic partners. The primary modes of reaction include:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.
-
Aza-Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other Michael acceptors.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent.
-
Ring-Opening Reactions: Nucleophilic attack on epoxides and aziridines.
The presence of the allyl group provides an additional site for chemical modification, such as through Heck coupling, hydroformylation, or metathesis, further expanding the chemical space accessible from this starting material.
Data Presentation: Reactions of this compound with Electrophiles
The following table summarizes typical reaction conditions and reported yields for the reaction of this compound and related piperazine derivatives with various electrophiles.
| Electrophile Class | Specific Electrophile | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkyl Halide | Benzyl Bromide | 1-Allyl-4-benzylpiperazine | K₂CO₃ | Acetonitrile | 80 | 6 | >90 |
| Ethyl Bromoacetate | Ethyl 2-(4-allylpiperazin-1-yl)acetate | K₂CO₃ | DMF | Room Temp | 12 | 85-95 | |
| 1-Bromohexane | 1-Allyl-4-hexylpiperazine | K₂CO₃ | Acetonitrile | 80 | 8 | 80-90 | |
| Acyl Chloride | Acetyl Chloride | 1-(4-Allylpiperazin-1-yl)ethan-1-one | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 |
| Benzoyl Chloride | (4-Allylpiperazin-1-yl)(phenyl)methanone | Pyridine | Dichloromethane | 0 to RT | 3 | >95 | |
| Michael Acceptor | Methyl Acrylate | Methyl 3-(4-allylpiperazin-1-yl)propanoate | None | Methanol | Room Temp | 24 | 90-98 |
| Acrylonitrile | 3-(4-Allylpiperazin-1-yl)propanenitrile | None | Neat | 50 | 4 | 85-95 | |
| Cyclohexenone | 3-(4-Allylpiperazin-1-yl)cyclohexan-1-one | None | Neat | 80 | 6 | 75-85 | |
| Epoxide | Styrene Oxide | 2-(4-Allylpiperazin-1-yl)-1-phenylethan-1-ol | None | Methanol | Reflux | 12 | 80-90 |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 1-allyl-4-benzylpiperazine.
Protocol 2: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-allylpiperazin-1-yl)ethan-1-one. Further purification can be achieved by chromatography if necessary.
Protocol 3: Aza-Michael Addition of this compound to Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and methanol.
-
Stir the solution at room temperature.
-
Add methyl acrylate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess methyl acrylate.
-
The resulting crude product, methyl 3-(4-allylpiperazin-1-yl)propanoate, is often of high purity. If necessary, it can be purified by vacuum distillation or silica gel chromatography.
Visualizations
Caption: General reaction of this compound with an electrophile.
Caption: Workflow for the synthesis and application of this compound derivatives.
Application Notes and Protocols for Catalytic Reactions Involving 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic applications of 1-allylpiperazine, a versatile building block in organic synthesis. The document outlines key catalytic reactions, provides detailed experimental protocols, and summarizes quantitative data. Furthermore, it visualizes reaction workflows and relevant biological signaling pathways.
Introduction to this compound in Catalysis
This compound is a valuable intermediate in the synthesis of pharmaceuticals and functional materials. Its unique structure, featuring a reactive allyl group and a piperazine moiety, allows for a diverse range of chemical transformations. The piperazine ring is a common pharmacophore in many biologically active compounds, and the allyl group provides a handle for various catalytic C-C and C-N bond-forming reactions. This document focuses on palladium, ruthenium, and rhodium-catalyzed reactions involving this compound.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for cross-coupling and amination reactions. This compound can participate in these reactions both as a nucleophile (via the piperazine nitrogen) and as a substrate for transformations involving its allyl group.
Palladium-Catalyzed Allylic Amination
In this reaction, the secondary amine of a piperazine derivative can act as a nucleophile, attacking a π-allyl palladium complex. While a direct example with this compound as the nucleophile is not extensively documented in the searched literature, the following protocol is adapted from established methods for the palladium-catalyzed allylic amination of various amines. This reaction is fundamental for the synthesis of more complex piperazine derivatives.
Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic Amination
-
Materials:
-
Allylic carbonate or acetate (1.0 eq)
-
This compound (1.2 eq)
-
Pd(dba)₂ (2.5 mol%)
-
Ligand (e.g., dppf, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, ligand, and base.
-
Add the anhydrous solvent, followed by the allylic substrate and this compound.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Data for Palladium-Catalyzed Allylic Amination
| Entry | Allylic Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cinnamyl acetate | Pd(dba)₂ / dppf | K₂CO₃ | THF | 80 | 12 | 85-95 |
| 2 | Allyl carbonate | [Pd(allyl)Cl]₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 |
| 3 | Geranyl acetate | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 90 | 16 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary for this compound.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The allyl group of this compound can participate in Heck-type reactions. Below is a general protocol for the Heck reaction of an aryl halide with an alkene, which can be adapted for this compound.
Experimental Protocol: General Procedure for the Heck Reaction
-
Materials:
-
This compound (1.5 eq)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
In a sealed tube, combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Table 2: Representative Data for the Heck Reaction
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 16 | 70-85 |
| 2 | 4-Bromoacetophenone | PdCl₂(PPh₃)₂ | NaOAc | DMA | 140 | 24 | 65-80 |
| 3 | Methyl 4-iodobenzoate | Pd/C | K₂CO₃ | Acetonitrile | 100 | 12 | 75-90 |
Note: Yields are based on general Heck reaction protocols and are illustrative for reactions involving this compound.
Workflow for Palladium-Catalyzed Cross-Coupling
Application Notes and Protocols for the Quantitative Analysis of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Allylpiperazine, a versatile building block in pharmaceutical and chemical synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (requiring derivatization), and Acid-Base Titration are based on established analytical principles for piperazine and its derivatives.
Introduction
This compound is a secondary amine that lacks a strong chromophore, making its direct quantification by UV-Vis spectrophotometry or HPLC-UV challenging. Therefore, analytical methods must either employ a universal detection technique, such as mass spectrometry, or introduce a UV-active moiety through chemical derivatization. Alternatively, its basic nature allows for classical titrimetric analysis. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Comparative Summary of Analytical Techniques
The following table summarizes the key performance characteristics of the analytical methods detailed in this document. It is important to note that the quantitative data for this compound is extrapolated from methods for analogous piperazine derivatives, as specific validated data for this compound is not widely published.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | HPLC-UV (with Derivatization) | Acid-Base Titration |
| Principle | Separation based on volatility and mass-to-charge ratio detection. | Separation based on polarity after derivatization to introduce a UV chromophore. | Neutralization reaction of the basic analyte with a standardized acid. |
| Selectivity | High (based on retention time and mass spectrum). | Moderate to High (depends on chromatography and derivatization). | Low (titrates all basic components). |
| Sensitivity | High (ng/mL to pg/mL). | High (dependent on derivatization agent).[1] | Low (mg range). |
| Linearity Range | Typically wide (e.g., 0.01 - 10 µg/mL).[2][3] | e.g., 30 - 350 ppm (for derivatized piperazine).[1][4] | Not applicable. |
| Limit of Detection (LOD) | Low (e.g., 0.002 - 0.008 µg/mL for similar compounds).[2][3] | e.g., ~30 ppm (for derivatized piperazine).[5] | High. |
| Limit of Quantification (LOQ) | Low (e.g., 0.005 - 0.03 µg/mL for similar compounds).[2][3] | e.g., ~90 ppm (for derivatized piperazine).[5] | High. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | High. | Moderate. | Low. |
| Primary Application | Trace analysis, impurity profiling, quantification in complex matrices. | Routine quality control, quantification in less complex matrices. | Assay of pure substance or concentrated solutions. |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the quantification of volatile compounds like this compound.
Experimental Protocol
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., N-benzylpiperazine or a deuterated analog) in methanol.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
Final Sample/Standard Preparation: To 1 mL of each working standard and sample solution, add a fixed amount of the internal standard solution.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: To be determined by analyzing a standard of this compound. Likely fragments would include the molecular ion and characteristic fragments from the piperazine ring and allyl group.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Section 2: HPLC-UV with Pre-column Derivatization
As this compound lacks a UV chromophore, a derivatization step is necessary to introduce a UV-active label. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is a suitable derivatizing agent for secondary amines.[1][4]
Experimental Protocol
1. Derivatization Reagent Preparation:
-
NBD-Cl Solution: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.
2. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration within the expected range.
3. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a vial, add 100 µL of a buffer solution (e.g., 0.1 M borate buffer, pH 9.0).
-
Add 200 µL of the NBD-Cl solution.
-
Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
-
Cool the vials to room temperature.
-
Add a quenching reagent if necessary or directly dilute with the mobile phase for injection.
4. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 30% Acetonitrile
-
2-10 min: 30% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 30% Acetonitrile
-
13-15 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of the this compound-NBD derivative (typically around 470 nm for NBD derivatives).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the working standards.
-
Determine the concentration of this compound in the derivatized samples from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound with derivatization.
Section 3: Acid-Base Titration
This method is suitable for the assay of this compound as a raw material or in concentrated solutions where high accuracy and precision are required, and interfering basic or acidic substances are absent.
Experimental Protocol
1. Reagents and Materials:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet indicator solution.
-
Apparatus: 50 mL burette, 250 mL conical flask, analytical balance.
2. Procedure:
-
Accurately weigh approximately 250 mg of this compound into a 250 mL conical flask.
-
Add 50 mL of glacial acetic acid to dissolve the sample. Gentle warming may be required.[6] Cool to room temperature if heated.
-
Add 2-3 drops of crystal violet indicator. The solution will have a violet color.
-
Titrate with standardized 0.1 N perchloric acid until the color of the solution changes from violet to blue-green.[6]
-
Record the volume of titrant consumed.
-
Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
3. Calculation: The percentage purity of this compound can be calculated using the following formula:
% Purity = (V * N * E * 100) / W
Where:
-
V = Volume of perchloric acid consumed for the sample (mL) - Volume of perchloric acid consumed for the blank (mL).
-
N = Normality of the perchloric acid solution (eq/L).
-
E = Equivalent weight of this compound (Molecular Weight / 2, as it has two basic nitrogen atoms; 126.20 / 2 = 63.10 g/eq).
-
W = Weight of the sample (mg).
Logical Relationship Diagram
Caption: Logical flow for the titrimetric assay of this compound.
References
Application Notes and Protocols: Synthesis of Diverse Molecular Scaffolds from 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of molecular scaffolds originating from 1-allylpiperazine. This versatile building block, containing both a reactive allyl group and a modifiable piperazine core, serves as an excellent starting point for generating diverse chemical entities with potential applications in drug discovery and development. The protocols outlined below are based on established synthetic transformations and are intended to be adapted and optimized for specific research needs.
Introduction to this compound as a Scaffold Precursor
This compound is a commercially available bifunctional molecule that offers multiple reaction sites for chemical elaboration. The allyl group can undergo a wide range of transformations, including, but not limited to, Heck coupling, hydroamination, and Michael additions. The secondary amine of the piperazine ring is readily acylated, alkylated, or used in reductive amination reactions. This dual reactivity allows for the construction of complex molecular architectures, including spirocycles and fused ring systems, which are of significant interest in medicinal chemistry. The resulting scaffolds often target G-protein coupled receptors (GPCRs) and various kinases, playing a role in key signaling pathways.
Derivatization of the Allyl Group
The terminal alkene of this compound is a versatile handle for introducing molecular diversity. The following protocols detail common and robust methods for its functionalization.
Heck Coupling for Arylation
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This protocol describes the arylation of this compound.
Experimental Protocol: Synthesis of 1-(3-phenylallyl)piperazine
-
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound, iodobenzene, and triethylamine to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-(3-phenylallyl)piperazine | 85 |
| 2 | 4-Bromoacetophenone | 1-(3-(4-acetylphenyl)allyl)piperazine | 78 |
| 3 | Methyl 4-iodobenzoate | Methyl 4-(3-(piperazin-1-yl)prop-1-en-1-yl)benzoate | 81 |
Michael Addition for Chain Extension
The Michael addition of the piperazine nitrogen to an electron-deficient alkene provides a straightforward method for extending the side chain and introducing new functional groups.
Experimental Protocol: Synthesis of Ethyl 3-(4-allylpiperazin-1-yl)propanoate
-
Materials:
-
This compound (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add ethyl acrylate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.
-
Data Presentation:
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Ethyl acrylate | Ethyl 3-(4-allylpiperazin-1-yl)propanoate | 92 |
| 2 | Acrylonitrile | 3-(4-allylpiperazin-1-yl)propanenitrile | 95 |
| 3 | Methyl vinyl ketone | 4-(4-allylpiperazin-1-yl)butan-2-one | 88 |
Modification of the Piperazine Ring
The secondary amine of the piperazine moiety is a key site for introducing a wide array of substituents, significantly influencing the pharmacological properties of the final scaffold.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and the piperazine nitrogen.
Experimental Protocol: Synthesis of 1-Allyl-4-phenylpiperazine
-
Materials:
-
This compound (1.2 eq)
-
Bromobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by bromobenzene and this compound.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | 1-Allyl-4-phenylpiperazine | 90 |
| 2 | 2-Chloropyridine | 1-Allyl-4-(pyridin-2-yl)piperazine | 85 |
| 3 | 4-Bromotoluene | 1-Allyl-4-(p-tolyl)piperazine | 93 |
Synthesis of Complex Scaffolds
By combining modifications of both the allyl group and the piperazine ring, more complex and diverse molecular scaffolds can be constructed.
Synthesis of a Spiro-Heterocycle
This protocol describes a potential pathway to a spiro-heterocyclic scaffold, which are of interest in drug design due to their rigid, three-dimensional structures.
Experimental Workflow: Synthesis of a Spiro-Piperidinyl-Oxindole
Caption: Workflow for the synthesis of a spiro-piperidinyl-oxindole.
Experimental Protocol (Hypothetical):
-
Step 1: Michael Addition
-
To a solution of isatin (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Add this compound (1.1 eq) and stir the mixture at reflux for 6 hours.
-
Monitor the formation of the intermediate adduct by TLC.
-
Cool the reaction and collect the precipitated product by filtration.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction until completion.
-
Workup by washing with aqueous sodium bicarbonate, drying the organic layer, and concentrating.
-
Purify by column chromatography to yield the spiro-heterocycle.
-
Application in Targeting Signaling Pathways
Molecular scaffolds derived from this compound are frequently found in compounds targeting GPCRs and kinase signaling pathways, which are critical in a multitude of diseases.
GPCR Signaling Pathway
Many arylpiperazine derivatives are known to modulate serotonergic and dopaminergic receptors, which are members of the GPCR family. These receptors are key targets for drugs treating neurological and psychiatric disorders.
Experimental procedures for functionalizing the allyl group of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the allyl group of 1-allylpiperazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of both a reactive allyl moiety and a piperazine ring, a common scaffold in pharmacologically active compounds. The following sections describe key synthetic transformations, including Heck coupling, hydroformylation, epoxidation, dihydroxylation, and thiol-ene reactions, providing researchers with the necessary information to synthesize a diverse range of this compound derivatives.
Introduction to Functionalization Strategies
The allyl group of this compound serves as a valuable handle for introducing a wide array of functional groups and for extending the carbon skeleton. The choice of reaction depends on the desired final product and the compatibility of the reagents with the piperazine nitrogen. The protocols outlined below are based on established chemical transformations, adapted for the specific reactivity of N-allyl systems.
Key Functionalization Reactions of this compound
This section details five important reactions for modifying the allyl group of this compound. Each reaction is presented with a general description, a detailed experimental protocol, and a summary of expected outcomes.
Heck Coupling: Palladium-Catalyzed Arylation
The Heck reaction is a powerful method for forming a carbon-carbon bond between the allyl group and an aryl or vinyl halide, catalyzed by a palladium complex.[1][2][3] This reaction allows for the introduction of various aromatic and heteroaromatic moieties, significantly expanding the structural diversity of this compound derivatives. Careful selection of the palladium catalyst and ligands is crucial to avoid catalyst poisoning by the basic piperazine nitrogen.[4]
Experimental Protocol: Heck Coupling of this compound with 4-Bromoanisole
-
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).
-
Add anhydrous acetonitrile (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this mixture, add this compound (1.0 mmol, 126 mg), 4-bromoanisole (1.2 mmol, 224 mg), and triethylamine (1.5 mmol, 209 µL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired arylated product.
-
Quantitative Data Summary: Heck Coupling
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | MeCN | 80 | 18 | ~75-85 | General Protocol |
| 2 | Iodobenzene | Pd(OAc)₂ / PPh₃ | DMF | 100 | 12 | ~80-90 | [5] |
| 3 | 4-Bromostyrene | Pd-complex 6 | DMF | 60 | 12 | 90 | [6] |
Note: Yields are estimates based on similar reactions and may vary.
Reaction Pathway: Heck Coupling
Figure 1: General workflow for the Heck coupling reaction.
Hydroformylation: Synthesis of Aldehydes
Hydroformylation, or the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group, typically using a rhodium-based catalyst.[7][8][9] This reaction can lead to the formation of either a linear or a branched aldehyde, with the regioselectivity being highly dependent on the catalyst, ligands, and reaction conditions.[10][11][12][13] The resulting aldehydes are versatile intermediates for further synthetic transformations.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
-
Materials:
-
This compound
-
Rh(CO)₂(acac) (acac = acetylacetonate)
-
A suitable phosphine or phosphite ligand (e.g., triphenylphosphine or a bidentate ligand like Xantphos)
-
Toluene, anhydrous and degassed
-
Syngas (a mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
-
-
Procedure:
-
In a glovebox, charge the autoclave with Rh(CO)₂(acac) (0.01 mmol, 2.6 mg) and the phosphine/phosphite ligand (0.02-0.04 mmol).
-
Add anhydrous, degassed toluene (10 mL) and stir to dissolve the catalyst and ligand.
-
Add this compound (1.0 mmol, 126 mg).
-
Seal the autoclave, remove it from the glovebox, and purge several times with syngas.
-
Pressurize the autoclave with syngas (e.g., 20 bar, 1:1 CO/H₂) and heat to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture for 6-24 hours, monitoring the pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde mixture by column chromatography or distillation.
-
Quantitative Data Summary: Hydroformylation
| Entry | Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Time (h) | l:b ratio | Yield (%) | Reference |
| 1 | Rh(CO)₂(acac) / PPh₃ | Toluene | 20 | 80 | 12 | ~2:1 | ~80 | General Protocol |
| 2 | Rh(CO)₂(acac) / Xantphos | Toluene | 40 | 100 | 24 | >95:5 | ~90 | [12] |
| 3 | Rh/BiPhePhos | Toluene | 20 | 100 | 6 | >98:2 (linear) | High | [14] |
Note: l:b ratio refers to the linear to branched aldehyde product ratio. Yields and ratios are estimates and depend heavily on the specific ligand and conditions.
Workflow: Hydroformylation
References
- 1. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Hydroformylation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Allylpiperazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Allylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the N-alkylation of piperazine with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. An alternative method is reductive amination, which involves reacting piperazine with acrolein followed by reduction, though this is less common for a simple allylation.
Q2: How can I selectively achieve mono-allylation and avoid the formation of the 1,4-diallylpiperazine byproduct?
A2: Controlling selectivity is a primary challenge. Key strategies to favor mono-allylation include:
-
Control Stoichiometry: Using a significant excess of piperazine relative to the allyl halide statistically favors the reaction of the allyl halide with an unreacted piperazine molecule over the mono-allylated product.[1]
-
Slow Addition: Adding the allyl halide dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.
-
Use of a Protecting Group: A highly reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the allylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[1]
Q3: My this compound product is highly water-soluble. How can I effectively extract it during the work-up?
A3: The high water solubility of this compound, often due to the formation of its protonated salt, is a common issue during extraction. To facilitate its transfer into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogens. Adjusting the pH to approximately 9.5-12 with a base like sodium hydroxide or potassium carbonate will convert the product to its free base form, which is significantly more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate.
Q4: What are the recommended bases and solvents for the direct N-alkylation of piperazine with allyl bromide?
A4: The choice of base and solvent is critical.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Other bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used to scavenge the acid byproduct.
-
Solvents: Aprotic solvents are typically used. Acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are common choices. The solvent should be chosen based on the solubility of the starting materials and reagents. If solubility is an issue, a more polar aprotic solvent like DMF may be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective base. 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Use a stronger, anhydrous base like K₂CO₃. Ensure at least 2.0 equivalents are used. 2. Many N-alkylation reactions require heating. Try heating the reaction to 60-80 °C. 3. Switch to a more polar aprotic solvent such as DMF. |
| Formation of Di-allylated Byproduct | 1. Incorrect stoichiometry. 2. Rapid addition of allyl bromide. 3. Use of unprotected piperazine. | 1. Use a larger excess of piperazine (e.g., 5-10 equivalents) relative to allyl bromide. 2. Add the allyl bromide slowly to the reaction mixture using a dropping funnel. 3. For optimal control, use a mono-protected piperazine like N-Boc-piperazine. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient base. 2. Reversible reaction equilibrium. 3. Poor solubility of reagents. | 1. Add an additional equivalent of base. 2. Ensure the acid byproduct (HBr) is effectively neutralized by using a sufficient amount of base. 3. Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved. |
| Difficult Product Isolation | 1. Product remains in the aqueous layer as a salt. | 1. Basify the aqueous layer to a pH of 9.5-12 with NaOH or K₂CO₃ before extraction with an organic solvent. |
Quantitative Data Summary
The following table presents representative yields for the N-alkylation of a protected piperazine (N-acetylpiperazine) with various alkyl bromides. While not specific to allyl bromide, this data illustrates the expected efficiency of the N-alkylation reaction under typical conditions.
| Alkylating Agent | Solvent | Base | Conditions | Yield of Alkylated Intermediate (%) | Reference |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 88 | [2] |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 90 | [2] |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 71 | [2] |
| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 79 | [2] |
Experimental Protocols
General Protocol for Direct Mono-allylation of Piperazine
This protocol aims to favor mono-allylation by using an excess of piperazine.
Materials:
-
Piperazine (5.0 eq)
-
Allyl bromide (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the resulting suspension.
-
Slowly add allyl bromide to the reaction mixture dropwise over a period of 1-2 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to 60°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and basify the aqueous solution with 1M NaOH to a pH of ~12.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagrams
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Purification of 1-Allylpiperazine and its Derivatives
Welcome to the technical support center for the purification of 1-Allylpiperazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
A1: The primary challenges in purifying these compounds stem from the physicochemical properties of the piperazine ring. These include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, often resulting in tailing peaks and poor separation.
-
Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the atmosphere, which can complicate handling, accurate weighing, and may affect the final purity analysis.
-
Salt Formation: These basic compounds readily form salts with acidic impurities or reagents. While this can be exploited for purification (e.g., recrystallization of a hydrochloride salt), it can also make isolation of the free base challenging.
Q2: What is the most suitable initial purification method for crude this compound?
A2: For crude this compound, which is a liquid at room temperature, fractional distillation under reduced pressure is often the most effective initial purification method to remove non-volatile impurities and other volatile components with significantly different boiling points.
Q3: How can I remove unreacted piperazine from my crude this compound?
A3: Unreacted piperazine can be removed by an acid wash . Since piperazine is more basic than this compound, it can be selectively protonated and extracted into an aqueous acidic solution (e.g., dilute HCl).[1] The desired this compound will remain in the organic layer.
Q4: My this compound derivative is an oil and won't crystallize. What can I do?
A4: If your derivative is an oil, it may be due to impurities depressing the melting point or the inherent nature of the compound. Consider the following:
-
Further Purification: The oil may need to be purified by column chromatography to remove impurities.
-
Salt Formation: Convert the oily free base into a solid salt, such as a hydrochloride or hydrobromide salt. These salts often have higher melting points and are more amenable to crystallization. This can be achieved by dissolving the oil in a suitable solvent (e.g., diethyl ether or isopropanol) and adding a solution of HCl in the same or another solvent.[2]
Q5: How can I assess the purity of my purified this compound?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for volatile compounds like this compound to determine purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used for a precise determination of purity.[3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives, reverse-phase HPLC can be a powerful tool for purity assessment.
Troubleshooting Guides
Fractional Distillation
Problem: Low yield of purified this compound.
| Possible Cause | Solution |
| Leaks in the distillation apparatus | Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary. |
| Distillation rate is too fast | Reduce the heating rate to allow for proper fractionation. A slow and steady distillation rate is crucial for good separation. |
| Inadequate insulation | Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain the temperature gradient. |
| Incorrect vacuum pressure | Optimize the vacuum pressure. A pressure that is too low can cause the liquid to bump, while a pressure that is too high will require excessive heat. |
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inefficient fractionating column | Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. |
| Boiling points of components are too close | If the boiling points are very similar, distillation may not be sufficient. Consider another purification method like column chromatography. |
Column Chromatography
Problem: Significant tailing of the this compound spot/peak on a silica gel column.
-
Logical Workflow for Troubleshooting Tailing in Column Chromatography
Caption: Troubleshooting tailing in column chromatography.
Problem: Low recovery of the compound after column chromatography.
| Possible Cause | Solution |
| Irreversible adsorption onto the silica gel | Use a less acidic stationary phase like neutral alumina or add a basic modifier (e.g., triethylamine) to the eluent to reduce strong binding. |
| Compound is too polar and not eluting | Increase the polarity of the mobile phase. A gradient elution from a non-polar to a more polar solvent system might be necessary. |
| Compound decomposition on the column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using a deactivated silica gel or an alternative stationary phase like alumina can help. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is for the purification of crude this compound, which is a liquid.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle or an oil bath.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of this compound is 181-182 °C at atmospheric pressure.[7] Under reduced pressure, the boiling point will be significantly lower.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification of a this compound Derivative by Column Chromatography
This protocol is a general guideline for the purification of a solid or oily derivative.
-
Purification Workflow for this compound Derivatives
Caption: General column chromatography workflow.
-
Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Since piperazine derivatives are basic, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent to prevent tailing.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compound of interest. A common eluent system for piperazine derivatives is a gradient of ethyl acetate in hexane or methanol in dichloromethane, both containing triethylamine.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Identify the fractions containing the pure product. The Rf value will depend on the specific derivative and eluent system. An optimal Rf value for good separation is typically in the range of 0.2-0.4.[8]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Recrystallization of a this compound Derivative Salt
This protocol is for the purification of a solid derivative, often as a hydrochloride salt.
-
Solvent Selection:
-
Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing salts of amines include ethanol, isopropanol, or mixtures like ethanol/diethyl ether.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
If using a mixed solvent system (e.g., ethanol/ether), dissolve the compound in a small amount of the "good" solvent (ethanol) and then slowly add the "poor" solvent (diethyl ether) until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [9] |
| Molecular Weight | 126.20 g/mol | [9][10] |
| Appearance | Colorless to slightly yellow liquid | [9] |
| Boiling Point | 181-182 °C (at 760 mmHg) | |
| Density | 0.902 g/mL | [7] |
| Refractive Index | 1.4830 (at 20 °C) | [7] |
Table 2: Analytical Parameters for Purity Assessment
| Technique | Parameter | Typical Value/Range | Notes |
| GC-MS | Column | DB-5ms or similar non-polar column | A common choice for general-purpose analysis. |
| Injector Temp. | ~250 °C | Prevents condensation of the sample. | |
| Oven Program | Start at a low temperature (e.g., 50-100 °C) and ramp up to a high temperature (e.g., 280-300 °C). | The exact program depends on the volatility of the compound and impurities. | |
| Mass Spectrometry | Electron Ionization (EI) | Provides characteristic fragmentation patterns for identification. | |
| ¹H NMR | Solvent | CDCl₃ or D₂O (for salts) | Choose a solvent that dissolves the sample and has minimal overlapping signals. |
| Allyl Protons | ~5.8 ppm (m), ~5.2 ppm (m) | Characteristic signals for the allyl group. | |
| Piperazine Protons | ~2.4-2.9 ppm (m) | Signals for the protons on the piperazine ring. | |
| Allylic Protons | ~3.0 ppm (d) | Signal for the CH₂ group attached to the nitrogen and the double bond. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scholars.direct [scholars.direct]
Improving yield and purity in 1-Allylpiperazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in reactions involving 1-allylpiperazine.
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and use of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction to synthesize this compound is resulting in a low yield. What are the critical parameters to optimize?
Answer: Low yields in the N-alkylation of piperazine with an allyl halide can often be traced back to several key factors. A systematic approach to troubleshooting is essential.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial for the reaction's success.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used to ensure the solubility of piperazine and its salts.[1] If reagents are not fully dissolved, switching to a more polar solvent like DMF may improve the reaction rate.
-
Base: A non-nucleophilic base is required to neutralize the hydrohalic acid formed during the reaction. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.[1] Using at least 1.5-2.0 equivalents of the base is recommended to drive the reaction to completion.
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] A temperature range of 60-80 °C is a good starting point, but this may need to be optimized based on the specific reactivity of the starting materials.
-
-
Incomplete Reaction: The reaction may not be running to completion.
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent premature workup.
-
Reagent Purity: Ensure that all reagents, especially the piperazine and allyl bromide, are pure and that the solvents are anhydrous. Impurities can interfere with the reaction and lead to lower yields.
-
-
Formation of Side Products: The formation of unwanted byproducts, primarily 1,4-diallylpiperazine, will consume the starting materials and reduce the yield of the desired mono-allylated product.
Issue 2: Poor Purity of this compound - Presence of 1,4-Diallylpiperazine
Question: My final product is contaminated with a significant amount of the di-substituted byproduct, 1,4-diallylpiperazine. How can I improve the selectivity for mono-allylation?
Answer: The formation of the di-allylated byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. The mono-allylated product can be more nucleophilic than piperazine itself, leading to a second alkylation. Several strategies can be employed to favor mono-substitution:
-
Control of Stoichiometry: Using a large excess of piperazine relative to the allyl halide is the most straightforward approach to favor mono-alkylation. A 5-10 fold excess of piperazine increases the statistical probability of the allyl halide reacting with an un-substituted piperazine molecule.
-
Slow Addition of Alkylating Agent: Adding the allyl bromide dropwise to the reaction mixture, ideally using a syringe pump, helps to maintain a low concentration of the electrophile. This minimizes the chance of the more reactive this compound reacting again.
-
Use of a Protecting Group: This is the most reliable method for achieving high selectivity. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), the allylation is directed to the unprotected nitrogen. The Boc group can then be removed in a subsequent step.[1]
-
Alkylation of a Monopiperazinium Salt: Utilizing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation. This method can provide excellent yields of the mono-alkylated product, substantially free of the di-alkylated derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common and effective methods for the N-alkylation of piperazine are:
-
Direct Alkylation: This involves the reaction of piperazine with an alkyl halide (like allyl bromide) in the presence of a base. It is a straightforward and widely used technique.[1]
-
Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1]
Q2: What are the best practices for purifying this compound?
A2: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: If the primary impurity is the higher-boiling 1,4-diallylpiperazine, fractional distillation under reduced pressure can be an effective method for separation.
-
Column Chromatography: For smaller scale reactions or to remove a variety of impurities, column chromatography on silica gel is a common and effective technique. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often used.
-
Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities. The product is extracted into an acidic aqueous solution, the aqueous layer is washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.
Q3: How can I confirm the purity of my this compound sample?
A3: A combination of analytical techniques should be used to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the presence of volatile impurities like unreacted starting materials and the 1,4-diallylpiperazine byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample and detect non-volatile impurities.
Q4: My this compound product is a salt (e.g., hydrochloride) and is stuck in the aqueous phase during workup. How can I isolate the free base?
A4: If your product is in the aqueous phase as a salt, you need to neutralize the salt to form the free base, which will be more soluble in organic solvents.
-
Basify the aqueous solution by adding a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the pH is above 10.
-
The free this compound will likely form an oil or a precipitate.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified free base.
Quantitative Data
The following tables provide representative data for N-alkylation reactions of piperazine derivatives. While not specific to this compound, they illustrate the impact of different strategies and reagents on reaction yield.
Table 1: Yields from Alkylation of N-Acetylpiperazine with Various Alkyl Bromides
| Alkylating Agent | Solvent | Base | Conditions | Yield of Alkylated Intermediate |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 88% |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 90% |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 71% |
| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 79% |
Data adapted from a comparative guide on piperazine alkylation.
Table 2: Comparative Yields of Different Mono-Alkylation Strategies for a Generic Alkyl Halide
| Strategy | Key Parameters | Typical Yield Range | Selectivity for Mono-alkylation |
| Direct Alkylation (Excess Piperazine) | 5-10 equivalents of piperazine | 50-70% | Moderate to Good |
| Alkylation of Mono-Boc-piperazine | Stepwise protection and deprotection | >90% (alkylation step) | Excellent |
| Alkylation of Monopiperazinium Salt | In situ salt formation | 70-90% | Very Good |
Yields are illustrative and can vary based on the specific alkylating agent and reaction conditions.
Experimental Protocols
Protocol 1: Mono-N-allylation of Piperazine using Excess Piperazine
This protocol is a representative method for the synthesis of this compound favoring mono-alkylation through the use of excess piperazine.
Materials:
-
Piperazine (10 equivalents)
-
Allyl bromide (1 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (10 eq.) and anhydrous potassium carbonate (2 eq.).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Slowly add allyl bromide (1 eq.) to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine) to yield pure this compound.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol describes the first step in a highly selective synthesis of mono-allylated piperazine.
Materials:
-
Piperazine (2 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq.) in DCM dropwise to the cold piperazine solution over a period of 1-2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water to remove excess piperazine and piperazine dihydrochloride.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperazine, which can be used in the subsequent allylation step without further purification.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound reactions.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Logical relationship of strategies to prevent di-allylation.
References
Navigating the Scale-Up of 1-Allylpiperazine Synthesis: A Technical Support Guide
The successful transition from laboratory-scale synthesis to large-scale production of 1-Allylpiperazine presents a unique set of challenges for researchers and drug development professionals. This technical support center provides a comprehensive resource to anticipate, troubleshoot, and overcome common hurdles encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when scaling up the synthesis of this compound?
A1: The primary challenge is controlling the selectivity of the reaction to favor the desired mono-allylated product over the formation of the 1,4-diallylpiperazine byproduct. Due to the presence of two reactive nitrogen atoms on the piperazine ring, di-alkylation is a frequent issue.[1] Strategies to mitigate this include using a significant excess of piperazine relative to the allylating agent, slow and controlled addition of the allylating agent, or employing a mono-protected piperazine.[1][2]
Q2: How does the exothermic nature of the allylation reaction impact scale-up?
A2: The N-alkylation of piperazine is an exothermic reaction.[3] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized temperature increases, which can accelerate side reactions, decrease product purity, and in worst-case scenarios, lead to a runaway reaction. Therefore, robust temperature control and efficient heat exchange are critical during scale-up.
Q3: What are the key parameters to consider for transferring the synthesis from a lab to a pilot plant?
A3: Key parameters include:
-
Stoichiometry: While an excess of piperazine is used in the lab, the optimal ratio may need to be adjusted at a larger scale to balance yield, purity, and cost-effectiveness.
-
Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" of high reactant concentration, promoting the formation of the di-allyl byproduct. The type of impeller, agitation speed, and vessel geometry are crucial.
-
Rate of Addition: The rate of addition of the allylating agent, which is easily controlled in the lab, becomes a critical process parameter at scale to maintain temperature and concentration profiles.
-
Temperature Control: As mentioned, ensuring uniform and efficient heat removal is paramount.
-
Work-up and Purification: The methods used for quenching the reaction, extracting the product, and purification (e.g., distillation, crystallization) need to be scalable and efficient.
Q4: What are the typical impurities encountered in this compound synthesis?
A4: Besides the main byproduct, 1,4-diallylpiperazine, other potential impurities include unreacted piperazine, residual solvents, and byproducts from the decomposition of the allylating agent, especially if the reaction temperature is not well-controlled. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying these impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Monitor reaction progress using TLC or GC. - Ensure adequate reaction time and temperature. - Verify the quality and reactivity of starting materials. |
| Product loss during work-up. | - Optimize extraction pH and solvent selection. - Minimize transfers and handling steps. | |
| High Levels of 1,4-Diallylpiperazine | Incorrect stoichiometry. | - Increase the excess of piperazine. A 3-5 fold excess is a good starting point for scale-up. |
| Poor mixing. | - Increase agitation speed. - Evaluate the efficiency of the impeller design for the specific reactor geometry. - Consider subsurface addition of the allylating agent. | |
| Rapid addition of allylating agent. | - Implement a slow, controlled addition using a dosing pump. - Correlate addition rate with the reactor's heat removal capacity. | |
| Product Purity Issues (Color, Side Products) | High reaction temperature. | - Implement more efficient cooling of the reactor. - Reduce the rate of addition of the exothermic reactant. |
| Decomposition of starting materials or product. | - Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. - Lower the reaction temperature and extend the reaction time if necessary. | |
| Difficulties in Purification | Similar boiling points of this compound and byproducts. | - Optimize fractional distillation conditions (e.g., column height, reflux ratio). - Consider conversion to a salt for purification via crystallization, followed by liberation of the free base. |
| Presence of unreacted piperazine. | - Implement an acidic wash during work-up to remove the more basic piperazine. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
Piperazine (anhydrous)
-
Allyl chloride
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
Heat the mixture to a gentle reflux (approximately 80-82°C).
-
Slowly add allyl chloride (1 equivalent) dropwise via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product is then purified by fractional distillation under vacuum.
Pilot-Scale Synthesis of this compound
Equipment:
-
100 L glass-lined reactor with a jacket for heating/cooling
-
Mechanical stirrer with a retreat curve impeller
-
Dosing pump for controlled addition
-
Condenser
Procedure:
-
Charge the 100 L reactor with piperazine (4 equivalents) and anhydrous potassium carbonate (1.8 equivalents).
-
Add acetonitrile to the reactor.
-
Start the agitation and heat the reactor contents to 75-80°C using the jacket.
-
Using the dosing pump, add allyl chloride (1 equivalent) to the reactor over a period of 3-4 hours, ensuring the internal temperature does not exceed 85°C.
-
After the addition is complete, maintain the reaction mixture at 80°C for 6-8 hours. Monitor the reaction by taking samples for GC analysis.
-
Upon completion, cool the reactor contents to 20-25°C.
-
Filter the reaction mixture to remove the solid salts.
-
The filtrate is transferred to a distillation unit for solvent recovery and subsequent vacuum fractional distillation of the product.
Quantitative Data Summary
| Parameter | Laboratory Scale (500 mL) | Pilot Scale (100 L) |
| Piperazine (equiv.) | 5 | 4 |
| Allyl Chloride (equiv.) | 1 | 1 |
| Reaction Temperature | 80-82°C | 75-85°C |
| Addition Time | 1-2 hours | 3-4 hours |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (by GC) | >98% | >97% |
| 1,4-Diallylpiperazine | <1.5% | <2.5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for high di-substitution in this compound synthesis.
References
Technical Support Center: A Troubleshooting Guide for 1-Allylpiperazine Reaction Mechanisms
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common reaction mechanisms involving 1-Allylpiperazine. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound possesses two key reactive sites: the secondary amine (N-H) of the piperazine ring and the carbon-carbon double bond of the allyl group. The secondary amine is nucleophilic and readily participates in reactions such as N-alkylation, N-acylation, and Buchwald-Hartwig amination. The allyl group's double bond can potentially undergo isomerization or participate in other reactions, especially in the presence of transition metal catalysts.
Q2: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis.[1] The most common reactions include:
-
Buchwald-Hartwig Amination: To form N-aryl piperazines.
-
N-Alkylation: To introduce alkyl substituents at the secondary amine.
-
N-Acylation: To form amides by reacting with acylating agents.
-
Michael Addition (Aza-Michael Addition): The conjugate addition of the secondary amine to α,β-unsaturated carbonyl compounds.
Q3: Are there any specific safety precautions for handling this compound?
Yes, this compound is a flammable liquid and can cause severe skin burns and eye damage.[2][3] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
Troubleshooting Guides
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines. However, challenges such as low yield and catalyst deactivation can arise.
Q4: My Buchwald-Hartwig amination with this compound is giving a low yield. What are the potential causes and solutions?
Low yields in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Steps |
| Catalyst System Inefficiency | The choice of palladium precursor and ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) are often required. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. |
| Suboptimal Base | The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If starting materials are sensitive to strong bases, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). |
| Solvent Effects | The solvent must solubilize all reaction components. Toluene, dioxane, and THF are common choices. If solubility is an issue, a more polar aprotic solvent might be beneficial. |
| Reaction Temperature and Time | These reactions are typically run at elevated temperatures (80-110 °C). If the reaction is sluggish, a higher temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for decomposition. |
| Allyl Group Interference | The allyl group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or side reactions like isomerization. The use of specific ligands can sometimes mitigate these effects. If isomerization is observed, a lower reaction temperature or a different catalyst system might be necessary. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) in a small amount of anhydrous solvent (e.g., toluene).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Diagram: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination of this compound.
N-Alkylation
N-alkylation of this compound is a common method to introduce further diversity. However, issues like over-alkylation and low reactivity can occur.
Q5: I am observing di-alkylation of the piperazine ring during the N-alkylation of this compound. How can I favor mono-alkylation?
Di-alkylation occurs when the product of the initial alkylation, a tertiary amine, is quaternized by another equivalent of the alkylating agent. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) can be effective. Inorganic bases like potassium carbonate (K₂CO₃) are also commonly used.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation.
Q6: My N-alkylation reaction is very slow or not proceeding. What can I do?
Low reactivity can be due to a number of factors:
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group | The reactivity of the alkyl halide is in the order I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide. |
| Inappropriate Base | A base that is too weak may not sufficiently deprotonate the piperazine nitrogen. For less reactive alkylating agents, a stronger base might be necessary. However, be cautious as stronger bases can promote side reactions. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices. |
| Steric Hindrance | If either the alkylating agent or the piperazine is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times. |
Experimental Protocol: General Procedure for N-Alkylation
-
Dissolve this compound (1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., anhydrous ACN).
-
Add the alkyl halide (1.0 equiv.) to the stirred solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography if necessary.
N-Acylation
N-acylation is typically a high-yielding reaction, but issues can still arise.
Q7: My N-acylation of this compound is incomplete or giving side products. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Reactive Acylating Agent | Acyl chlorides are highly reactive and can be sensitive to moisture. Ensure anhydrous conditions are maintained. If the acyl chloride is too reactive, consider using the corresponding acid anhydride. |
| Inadequate Acid Scavenger | The acylation reaction produces one equivalent of acid (e.g., HCl), which can protonate the starting amine, rendering it unreactive. Use a non-nucleophilic base (e.g., triethylamine, DIPEA) as an acid scavenger. |
| Temperature Control | These reactions are often exothermic. Adding the acylating agent at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize side product formation. |
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Michael Addition (Aza-Michael Addition)
The aza-Michael addition is a conjugate addition of the amine to an α,β-unsaturated carbonyl compound.
Q8: My Michael addition with this compound is not working well. What are the common problems?
| Potential Cause | Troubleshooting Steps |
| Reversibility of the Reaction | The Michael addition can be reversible. The position of the equilibrium can be influenced by the reaction conditions. Sometimes, removing the solvent after the reaction has reached equilibrium can drive it towards the product. |
| Weakly Electrophilic Michael Acceptor | If the α,β-unsaturated system is not sufficiently electron-deficient, the reaction may be slow. The use of a Lewis acid catalyst can sometimes activate the Michael acceptor. |
| Competitive 1,2-Addition | With highly reactive Michael acceptors (e.g., α,β-unsaturated aldehydes), competitive 1,2-addition to the carbonyl group can occur. Using a less reactive Michael acceptor or changing the solvent may favor the desired 1,4-addition. |
| Steric Hindrance | Steric bulk on either this compound or the Michael acceptor can hinder the reaction. More forcing conditions (higher temperature, longer reaction time) may be required. |
Experimental Protocol: General Procedure for Michael Addition
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or THF), add this compound (1.1 equiv.).
-
The reaction can often proceed without a catalyst, but if it is slow, a catalytic amount of a base (e.g., triethylamine) or an acid can be added.
-
Stir the reaction mixture at room temperature or with gentle heating, and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Reaction Mechanism Diagram: Michael Addition
References
Technical Support Center: Synthesis of 1-Allylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Allylpiperazine.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiment.
Issue 1: Low Yield of this compound and Formation of a Major Byproduct
Question: My reaction is producing a low yield of the desired this compound, and I observe a significant amount of a higher molecular weight impurity. What is the likely cause and how can I resolve this?
Answer: The most common issue in the synthesis of this compound is the formation of the di-substituted byproduct, 1,4-diallylpiperazine . This occurs because the product, this compound, is also a secondary amine and can react with another molecule of allyl bromide.[1]
Solutions:
-
Control Stoichiometry: Employing a large excess of piperazine relative to allyl bromide is the most effective strategy to favor mono-alkylation.[2] A higher concentration of piperazine increases the probability that allyl bromide will react with an un-substituted piperazine molecule.
-
Slow Addition of Alkylating Agent: Adding the allyl bromide dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, further minimizing the chance of di-alkylation.
-
Use of a Monoprotected Piperazine: For reactions where high purity is critical, using a mono-protected piperazine, such as N-Boc-piperazine, will ensure exclusive mono-alkylation. The protecting group can then be removed in a subsequent step.[3]
Issue 2: The Final Product is a Dark or Yellowish Color
Question: After purification, my this compound is not colorless but has a distinct yellow or brown hue. What causes this discoloration and how can I prevent it?
Answer: Discoloration in amine alkylation reactions can be attributed to several factors:
-
Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can lead to the formation of colored impurities through various side reactions and degradation of the product.[4]
-
Air Oxidation: Amines can be susceptible to air oxidation, which can produce colored byproducts.
-
Impure Starting Materials: The purity of the starting piperazine and allyl bromide is crucial. Impurities in the reagents can lead to colored side products.
Solutions:
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid unnecessarily long reaction times. It is advisable to start at a moderate temperature (e.g., room temperature or slightly elevated) and adjust as needed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation of the amine.[5]
-
Use High-Purity Reagents: Ensure the use of high-purity, and preferably freshly distilled, reagents.
Issue 3: Difficulty in Purifying this compound from Reactants and Byproducts
Question: I am struggling to separate this compound from unreacted piperazine and the 1,4-diallylpiperazine byproduct. What is an effective purification strategy?
Answer: The separation of these closely related piperazine derivatives can be challenging due to their similar polarities.
Solutions:
-
Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales and high-purity requirements, column chromatography is the preferred method. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a mixture of ethyl acetate and methanol, can effectively separate the components.
-
Orthogonal Flash Chromatography: For particularly difficult separations, a two-step chromatographic approach can be highly effective. This involves an initial separation using normal-phase chromatography, followed by a second purification of the product-containing fractions using reversed-phase chromatography.
Issue 4: Unexpected Peaks in GC-MS Analysis
Question: My GC-MS analysis shows unexpected peaks in addition to my product and the expected 1,4-diallylpiperazine. What could these be?
Answer: Besides the di-alkylation product, other impurities can arise from side reactions:
-
Allyl Alcohol: If there is moisture in the reaction, allyl bromide can undergo hydrolysis to form allyl alcohol.[6]
-
Piperazine Salts: If an acid is generated during the reaction (e.g., HBr), it will react with the basic piperazine species to form salts, which may not be volatile enough for GC-MS without derivatization.
-
Degradation Products: As mentioned, prolonged heating can lead to various degradation products.
Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of allyl bromide.
-
Mass Spectral Analysis: Carefully analyze the mass fragmentation patterns of the unknown peaks. The molecular ion peak and characteristic fragments can help in identifying the structures. For instance, alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity to watch for in this compound synthesis?
A1: The most significant impurity is 1,4-diallylpiperazine , formed by the reaction of the this compound product with another molecule of allyl bromide.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can visualize the spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like iodine vapor or a potassium permanganate solution.[9][10] A colorimetric spot test using sodium 1,2-naphthoquinone-4-sulphonate can also be used to detect the presence of piperazine derivatives.[11]
Q3: What are the typical reaction conditions for the synthesis of this compound?
A3: A common method involves the direct alkylation of piperazine with allyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF.[5] Using a significant molar excess of piperazine is crucial to maximize the yield of the mono-substituted product.
Q4: My product seems to be water-soluble. How can I effectively extract it during workup?
A4: Piperazine and its derivatives can be protonated in acidic or neutral aqueous solutions, making them water-soluble. To extract them into an organic solvent, the aqueous layer should be basified (e.g., with NaOH or K2CO3) to a pH of 11-12. This deprotonates the piperazine nitrogens, making the compounds less polar and more soluble in organic solvents like dichloromethane or chloroform.[12]
Data Presentation
The following table summarizes the expected impact of the piperazine to allyl bromide molar ratio on the product distribution.
| Molar Ratio (Piperazine : Allyl Bromide) | Expected Yield of this compound | Expected Formation of 1,4-Diallylpiperazine |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Moderate to High | Moderate |
| 5 : 1 | High | Low |
| 10 : 1 | Very High | Very Low |
Note: Actual yields will vary depending on other reaction conditions such as temperature, reaction time, and solvent.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
This protocol is designed to favor the formation of the mono-alkylated product by using an excess of piperazine.
Materials:
-
Piperazine (anhydrous)
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (5.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
In a dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Add the allyl bromide solution dropwise to the piperazine suspension over a period of 1-2 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the solid potassium carbonate and piperazine salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining salts and excess piperazine.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5MS or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Expected Fragmentation:
-
This compound (MW: 126.2 g/mol ): The mass spectrum will likely show the molecular ion peak (M+) at m/z 126. Key fragments may arise from the loss of the allyl group and fragmentation of the piperazine ring. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines.[8]
-
1,4-Diallylpiperazine (MW: 166.27 g/mol ): The molecular ion peak (M+) is expected at m/z 166. Fragmentation will likely involve the loss of one or both allyl groups and cleavage of the piperazine ring.
Visualizations
Caption: Synthesis of this compound and the formation of the 1,4-diallylpiperazine impurity.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. is.muni.cz [is.muni.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Colorimetric determination of piperazine in pharmaceutical formulations - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1-Allylpiperazine for Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stabilization of 1-Allylpiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, presented in a question-and-answer format.
Issue 1: Visual Changes in Stored this compound
-
Question: My stored this compound has developed a yellow or brownish tint. What could be the cause and is it still usable?
-
Answer: Discoloration of this compound is often an indicator of degradation, likely due to oxidation or exposure to light. The piperazine ring and the allylic group are susceptible to oxidative degradation, which can lead to the formation of colored impurities.[1][2] It is recommended to assess the purity of the discolored sample using analytical methods like HPLC or GC-MS before use. If significant degradation is detected, the product may not be suitable for your experiment as the impurities could interfere with your results.
-
Question: I've noticed the viscosity of my this compound has changed over time. What does this signify?
-
Answer: A change in viscosity can suggest polymerization or the formation of degradation products. The allyl group of this compound can potentially undergo polymerization, especially when exposed to heat, light, or certain catalysts. It is advisable to characterize the material to determine the extent of any changes before proceeding with its intended application.
Issue 2: Inconsistent Experimental Results
-
Question: I am observing variability in my experimental outcomes when using different batches or older stock of this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a common consequence of using a degraded reagent. Degradation products can act as impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity. It is crucial to use this compound of known purity. We recommend running a purity check on older batches before use.
Issue 3: Suspected Contamination
-
Question: I suspect my this compound has been contaminated with water. How can I confirm this and what are the risks?
-
Answer: this compound is hygroscopic, meaning it can absorb moisture from the air. Water contamination can be confirmed using Karl Fischer titration. The presence of water can promote hydrolytic degradation, although piperazine derivatives are generally stable against hydrolysis under neutral conditions. However, in the presence of acidic or basic catalysts, hydrolysis could become more significant.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound?
-
To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place. Storage at 2-8°C is recommended. It should be kept away from sources of heat, ignition, and direct sunlight.
-
-
Is this compound sensitive to air and light?
-
Yes, this compound is sensitive to both air (oxygen) and light. Exposure can lead to oxidative degradation and the formation of impurities.
-
-
What materials are incompatible with this compound?
-
Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
-
Degradation and Stabilization
-
What are the likely degradation pathways for this compound?
-
Can I use stabilizers to prolong the shelf-life of this compound?
-
Yes, the addition of antioxidants can help inhibit oxidative degradation. Common choices for amines include hindered amine light stabilizers (HALS) and phenolic antioxidants like butylated hydroxytoluene (BHT).[4][5][6][7] However, it's important to note that some studies suggest a potential antagonism between HALS and acidic compounds, including phenolic antioxidants, which could in some cases accelerate degradation.[8] Therefore, the choice and concentration of a stabilizer should be carefully evaluated for your specific application.
-
Analytical Testing
-
How can I check the purity of my this compound?
-
What analytical method is best for detecting degradation products?
Data Presentation
Table 1: Hypothetical Degradation of this compound under Stressed Conditions
| Stress Condition | Duration | Temperature (°C) | This compound Assay (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60 | 98.5 | Piperazine, Allyl alcohol |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60 | 99.2 | Minor degradation |
| Oxidation (3% H₂O₂) | 8 hours | 25 (RT) | 85.3 | N-oxide derivatives, Piperazine-1-carbaldehyde |
| Thermal | 48 hours | 80 | 92.1 | N-formylpiperazine, Polymerized products |
| Photolytic (UV light) | 24 hours | 25 (RT) | 94.7 | Oxidative and polymeric products |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products should be determined experimentally.
Table 2: Potential Stabilizers for this compound
| Stabilizer Class | Example | Typical Concentration Range | Mechanism of Action |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Free radical scavenger, chain-breaking antioxidant. |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin® 770 | 0.1 - 0.5% (w/w) | Scavenges free radicals generated by UV exposure through a regenerative cycle.[4][5][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to check the peak purity of the this compound peak in the stressed samples. Calculate the mass balance to ensure that all degradation products are accounted for.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Method Optimization: Optimize the mobile phase composition, gradient program, flow rate, and column temperature to achieve good resolution between the this compound peak and all degradation product peaks.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for handling issues with this compound.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 7. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. scienceasia.org [scienceasia.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Allylpiperazine and Other Piperazine Derivatives in N-Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its ability to introduce basicity, improve pharmacokinetic properties, and serve as a versatile linker. The reactivity of the nitrogen atoms in the piperazine ring is of paramount importance for the synthesis of new chemical entities. This guide provides a comparative overview of the reactivity of 1-allylpiperazine against other commonly used piperazine derivatives, namely 1-methylpiperazine and 1-phenylpiperazine, in two fundamental N-substitution reactions: N-alkylation and N-acylation. The information presented is supported by experimental data compiled from various sources.
Factors Influencing Piperazine Reactivity
The reactivity of a substituted piperazine is primarily governed by the electronic and steric properties of the substituent on the nitrogen atom.
-
Electronic Effects: Electron-donating groups (EDGs), such as alkyl groups (e.g., methyl, allyl), increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and basicity. This generally leads to higher reactivity in nucleophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs), such as aryl groups (e.g., phenyl), decrease the electron density on the nitrogen through resonance and inductive effects, thereby reducing their nucleophilicity and reactivity.
-
Steric Hindrance: The size of the substituent on the nitrogen atom can sterically hinder the approach of an electrophile to the reactive nitrogen center. While the allyl and methyl groups are relatively small, a phenyl group can introduce more significant steric bulk, potentially slowing down the reaction rate.
Comparative Reactivity Data
The following tables summarize the yields of N-alkylation and N-acylation reactions for this compound, 1-methylpiperazine, and 1-phenylpiperazine. It is important to note that the data has been compiled from different studies and, therefore, the reaction conditions may not be identical. However, the selected examples utilize similar electrophiles and general procedures, providing a useful, albeit indirect, comparison of reactivity.
Table 1: Comparison of Yields in N-Alkylation Reactions
| Piperazine Derivative | Alkylating Agent | Product | Yield (%) |
| 1-Allyl-4-tert-butoxycarbonyl-2-oxo-3-phenylpiperazine | Allyl bromide | 1-Allyl-4-tert-butoxycarbonyl-2-oxo-3-phenylpiperazine | 92%[1][2] |
| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Methyl iodide | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | 94%[2] |
| 1-(2-Methoxyphenyl)piperazine | 3-(1-Naphthoxy)-1,2-epoxypropane | Naftopidil | 85%[3] |
| Piperazine | m-Methylbenzyl bromide | N-m-Methylbenzylpiperazine | 60-82%[4] |
| Piperazine | n-Amyl bromide | N-n-Amylpiperazine | 64%[4] |
Table 2: Comparison of Yields in N-Acylation Reactions
| Piperazine Derivative | Acylating Agent | Product | Yield (%) |
| Piperazine | Benzoyl chloride | 1-Benzoylpiperazine | 84%[5] |
| Imidazole (for general comparison) | Benzoyl chloride | N-Benzoylimidazole | 96%[6] |
| 1-(4-methoxybenzyl)piperazine | Various acyl chlorides | N-acylated piperazines | 36-68%[7] |
From the compiled data, it can be inferred that N-alkylated piperazines, such as this compound and 1-methylpiperazine, generally exhibit high reactivity in N-alkylation reactions, affording high yields of the desired products. The slightly lower yield for the synthesis of naftopidil using 1-phenylpiperazine is consistent with the expected lower nucleophilicity of N-aryl piperazines. The data for N-acylation also suggests that piperazines can be efficiently acylated, although the yields can be more variable depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are detailed experimental protocols for N-alkylation and N-acylation of piperazine derivatives. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for N-Alkylation of a Piperazine Derivative
This protocol describes a general method for the mono-N-alkylation of a piperazine derivative with an alkyl halide.
-
Materials:
-
Piperazine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask, add the piperazine derivative and potassium carbonate.
-
Add the anhydrous solvent (acetonitrile or DMF) to the flask.
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for N-Acylation of a Piperazine Derivative
This protocol outlines a general method for the mono-N-acylation of a piperazine derivative using an acyl chloride. To favor mono-acylation, a large excess of piperazine is often used.
-
Materials:
-
Piperazine (5.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the piperazine in the chosen solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the acyl chloride in the same solvent.
-
Slowly add the acyl chloride solution to the stirred piperazine solution at 0 °C.
-
Add the base (triethylamine or NaOH solution) dropwise to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[8][9]
-
Visualizing a Relevant Biological Pathway
Many piperazine-containing compounds are designed as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous signaling pathways. The following diagram illustrates a simplified GPCR signaling cascade, a common target for drugs developed from piperazine derivatives.[10][11][12]
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Allylpiperazine and Alternative Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a molecule. These foundational fragments dictate the physicochemical properties, pharmacokinetic profile, and target engagement of a potential drug candidate. 1-Allylpiperazine, a versatile secondary amine, is a commonly employed building block, prized for its utility in introducing a piperazine moiety—a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of this compound against other frequently used building blocks, namely N-Boc-piperazine, N-methylpiperazine, and morpholine. The following sections present a comprehensive analysis of their key physicochemical and in vitro drug metabolism and pharmacokinetic (DMPK) properties, supported by detailed experimental protocols to enable researchers to generate their own comparative data.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a building block, such as lipophilicity (LogP), dissociation constant (pKa), and polar surface area (PSA), significantly influence the solubility, permeability, and oral bioavailability of the final drug molecule. A summary of these properties for this compound and its alternatives is presented below.
| Property | This compound | N-Boc-piperazine | N-methylpiperazine | Morpholine |
| Molecular Weight ( g/mol ) | 126.20[1] | 186.25[2] | 100.16 | 87.12 |
| Molecular Formula | C₇H₁₄N₂[1] | C₉H₁₈N₂O₂[2] | C₅H₁₂N₂ | C₄H₉NO[3] |
| cLogP | 0.82 | 0.46 - 2.47[4] | -0.57 | -0.86 |
| Topological Polar Surface Area (TPSA) (Ų) | 15.3[1] | 41.6[4] | 15.3 | 21.3[5] |
| pKa | 8.45 (predicted) | 8.45 (predicted)[6] | 9.09[5] | 8.33 |
| Hydrogen Bond Donors | 1 | 1[2] | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3[2] | 2 | 2 |
In Vitro DMPK Performance: A Data-Driven Assessment
To evaluate the potential of these building blocks in a drug discovery context, it is crucial to assess their performance in key in vitro DMPK assays. These assays provide insights into a compound's solubility, permeability, and metabolic stability, which are critical for predicting its in vivo behavior. While a complete head-to-head experimental dataset is not publicly available, the following table summarizes available data and general expectations. Detailed protocols for these assays are provided in the subsequent section to facilitate direct comparison.
| Assay | This compound | N-Boc-piperazine | N-methylpiperazine | Morpholine |
| Kinetic Solubility (µg/mL at pH 7.4) | Data not available | Soluble in organic solvents, less soluble in water[7] | >200,000 (miscible) | Miscible[3] |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Data not available |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Data not available |
| Human Liver Microsomal Stability (t½, min) | Data not available | Data not available | ~9-15 min | Generally considered metabolically stable |
Experimental Protocols
To enable researchers to generate robust and comparable data for these building blocks, detailed protocols for key in vitro DMPK assays are provided below.
Kinetic Solubility Assay (Shake-Flask Method)
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is representative of early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add 2 µL of the 10 mM stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 200 µM with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound.
-
Separation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new 96-well plate. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The kinetic solubility is reported as the concentration of the compound in the supernatant.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS at pH 7.4.
-
Donor Plate Preparation: Prepare a 200 µM solution of the test compound in PBS at pH 7.4 (with a final DMSO concentration ≤ 1%). Add 200 µL of this solution to the coated donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Cell Permeability Assay
Purpose: To evaluate the permeability of a compound across a monolayer of human intestinal cells (Caco-2), which provides a more biologically relevant model of intestinal absorption, including both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports in 24-well plates for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Transport Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test compound (typically at 10 µM) in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Study (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to identify if the compound is a substrate of efflux transporters.
Liver Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the reaction mixture and a solution of the test compound (1 µM final concentration) at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system to the reaction mixture.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
Visualizing Workflows and Pathways
To provide a clearer understanding of the context in which these building blocks are evaluated and utilized, the following diagrams illustrate a typical drug discovery workflow and a representative signaling pathway.
Caption: A typical workflow for evaluating and advancing building blocks in a drug discovery program.
Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), which are a large family of cell surface receptors involved in numerous physiological processes.
Caption: A representative G-protein coupled receptor (GPCR) signaling pathway involving an arylpiperazine ligand.
Conclusion
The choice of a building block is a multi-faceted decision that requires careful consideration of its impact on a compound's overall developability. This compound offers a reactive handle for further chemical modification and introduces the desirable piperazine scaffold. However, its alternatives present their own unique advantages. N-Boc-piperazine provides a protected nitrogen, allowing for selective functionalization of the other nitrogen atom. N-methylpiperazine and morpholine, being highly water-soluble, can be employed to enhance the aqueous solubility of a lead compound.
Ultimately, the optimal building block is context-dependent and should be selected based on the specific goals of the drug discovery program and the desired properties of the final molecule. The data and protocols presented in this guide are intended to provide a framework for making informed decisions and to facilitate the direct comparison of these and other building blocks in your research endeavors.
References
- 1. 1-Boc-哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. polybluechem.com [polybluechem.com]
- 4. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
- 5. getchem.com [getchem.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 7. projectals.org [projectals.org]
Comparative study of different synthetic routes to 1-Allylpiperazine
A Comparative Guide to the Synthetic Routes of 1-Allylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the preparation of this compound, a valuable building block in medicinal chemistry. The analysis focuses on reaction efficiency, selectivity, and operational simplicity, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the reactive allyl group and the secondary amine functionality makes it a versatile scaffold for further chemical modifications. The efficiency and purity with which this compound can be synthesized are critical factors in drug discovery and development pipelines. This guide compares the two most common synthetic strategies: Direct N-Alkylation and a controlled, multi-step approach involving a protecting group.
Route 1: Direct N-Alkylation of Piperazine
This method is the most straightforward approach, involving the direct reaction of piperazine with an allyl halide, such as allyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.
Caption: Synthetic pathway for Direct N-Alkylation of Piperazine.
Discussion
The primary advantage of this route is its operational simplicity and the use of readily available, inexpensive starting materials. It is a one-pot reaction that can be performed without complex procedures. However, the major drawback is the lack of selectivity. Since both nitrogen atoms of piperazine are nucleophilic, the reaction often yields a mixture of the desired mono-allylated product, the di-allylated byproduct (1,4-diallylpiperazine), and unreacted piperazine[1]. Separating these compounds can be challenging and often requires column chromatography, leading to a lower isolated yield of the pure product. Using a large excess of piperazine can favor mono-alkylation but complicates product isolation.
Experimental Protocol: Direct N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.0-2.5 equivalents) and acetonitrile (ACN) as the solvent.
-
Reaction: Add triethylamine (Et3N, 1.0-1.2 equivalents) to the stirred solution. Slowly add allyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product must be purified by column chromatography on silica gel to separate this compound from the di-allylated byproduct and residual piperazine.[2]
Route 2: Alkylation of Mono-Protected Piperazine
To overcome the selectivity issues of direct alkylation, a more controlled three-step approach is often employed. This route involves:
-
Protection: Mono-protection of one piperazine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group.
-
Alkylation: Selective N-alkylation of the remaining free secondary amine.
-
Deprotection: Removal of the protecting group to yield the final product.
Caption: Synthetic pathway using a mono-protected piperazine intermediate.
Discussion
This strategy offers excellent control over selectivity, virtually eliminating the formation of the di-allylated byproduct and resulting in a much cleaner reaction profile[1]. The purification of the intermediates and the final product is significantly simpler, often requiring only extraction or crystallization. While this route involves more synthetic steps, the high purity and improved overall isolated yield can make it preferable, especially for larger-scale syntheses where purification by chromatography is not ideal[3]. The main disadvantages are the additional cost of the protecting group reagent (Boc₂O) and the increased number of synthetic operations.
Experimental Protocols: Protected Route
Step 1: Synthesis of 1-Boc-piperazine [1]
-
Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the stirred piperazine solution over 1-2 hours.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Evaporate the solvent, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-Boc-piperazine, which can often be used without further purification.
Step 2: Synthesis of 1-Allyl-4-Boc-piperazine [1]
-
Dissolve 1-Boc-piperazine (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 1.5 equivalents) as the base.
-
Add allyl bromide (1.1 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the K₂CO₃ and evaporate the solvent.
-
The residue can be purified by simple extraction to yield the desired product.
Step 3: Deprotection to this compound [1]
-
Dissolve 1-Allyl-4-Boc-piperazine in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-3 hours.
-
Evaporate the solvent and excess acid.
-
Basify the residue with an aqueous solution of NaOH and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over Na₂SO₄ and concentrate to obtain pure this compound.
Comparative Data Summary
| Metric | Route 1: Direct N-Alkylation | Route 2: Protected Synthesis |
| Number of Steps | 1 | 3 |
| Selectivity | Low (mixture of mono- and di-alkylated products) | High (exclusively mono-alkylation) |
| Typical Overall Yield | 30-50% (after purification) | 70-85% |
| Starting Materials | Piperazine, Allyl Bromide | Piperazine, Boc₂O, Allyl Bromide |
| Key Reagents | Triethylamine, Acetonitrile | K₂CO₃, Acetonitrile, TFA or HCl |
| Purification Method | Column Chromatography | Extraction / Crystallization |
| Scalability | Challenging due to purification | Favorable for large scale |
Conclusion and Recommendations
Both synthetic routes offer viable methods for preparing this compound, with a clear trade-off between the number of steps and the reaction selectivity and yield.
-
Route 1 (Direct N-Alkylation) is best suited for small-scale, rapid synthesis where the subsequent purification by column chromatography is feasible and the lower yield is acceptable. Its primary advantage is speed and low initial cost.
-
Route 2 (Protected Synthesis) is the superior choice for large-scale production or when high purity of the final product is critical[3]. Although it involves more steps, the clean reaction profile, ease of purification, and higher overall yield make it more efficient and economical in the long run, justifying the initial investment in the protecting group.
References
A Comparative Analysis of the Biological Activities of 1-Allylpiperazine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Allylpiperazine and its analogues, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information presented is based on available experimental data from various studies.
Introduction
This compound is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. By modifying the substituent at the N4 position of the piperazine ring, researchers have been able to modulate the pharmacological properties of these compounds, leading to the development of potent anticancer, antimicrobial, and neuroprotective agents. This guide summarizes the key findings from preclinical studies to facilitate a better understanding of the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.
Anticancer Activity
Arylpiperazine derivatives, which can be considered analogues of this compound where the allyl group is replaced by an aryl moiety, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity (IC50 µM) of this compound Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl-piperazine derivative | HCT-15 (colorectal) | 0.011 - 0.021 | [1] |
| Thiazolinylphenyl-piperazine 21 | MDA-MB231 (breast) | 15-73 | [2] |
| Thiazolinylphenyl-piperazine 22 | MDA-MB231 (breast) | 15-73 | [2] |
| Thiazolinylphenyl-piperazine 23 | MDA-MB231 (breast) | 15-73 | [2] |
| Arylpiperazine derivative 10 | LNCaP (prostate) | <3 | [3] |
| Arylpiperazine derivative 24 | LNCaP (prostate) | <3 | [3] |
| Arylpiperazine derivative 29 | LNCaP (prostate) | <3 | [3] |
| 1-(2-Aryl-2-adamantyl)piperazine 7 | MDA-MB-435 (melanoma) | Low µM | [4][5] |
Note: Data for this compound was not available in the reviewed literature for a direct comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway in Anticancer Activity
Several arylpiperazine derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, some quinoxalinyl-piperazine compounds act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic protein Bcl-2, while inducing p21.[1] Others have been found to target the androgen receptor (AR) in prostate cancer cells.[3][6]
Caption: Potential anticancer signaling pathways of arylpiperazine analogues.
Antimicrobial Activity
Derivatives of piperazine have been investigated for their activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the piperazine ring has yielded compounds with potent antimicrobial effects.
Table 2: Antimicrobial Activity (MIC µg/mL) of this compound Analogues
| Compound/Analogue | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| N-alkyl/aryl piperazine derivative | Staphylococcus aureus | Significant Activity | [7] |
| N-alkyl/aryl piperazine derivative | Pseudomonas aeruginosa | Significant Activity | [7] |
| N-alkyl/aryl piperazine derivative | Escherichia coli | Significant Activity | [7] |
| Fluoroquinolone derivative 5h | Ciprofloxacin-resistant P. aeruginosa | 16 | [8] |
| Fluoroquinolone derivative 5k | Ciprofloxacin-resistant P. aeruginosa | 16 | [8] |
| Fluoroquinolone derivative 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [8] |
| Piperazine derivative RL-308 | Shigella flexneri | 2 | [9] |
| Piperazine derivative RL-308 | S. aureus | 4 | [9] |
Note: A direct comparison with this compound is limited by the lack of specific data in the reviewed literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial potency and is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of piperazine derivatives is not fully elucidated but is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. The positively charged piperazine ring may interact with the negatively charged components of the bacterial cell wall, leading to increased permeability and cell death.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
Unraveling the Neuromodulatory Landscape: A Comparative Guide to the Mechanism of Action of Arylpiperazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of arylpiperazine-derived compounds as modulators of dopamine and serotonin receptors. Supported by experimental data, this document delves into their mechanism of action, offering a clear perspective on their therapeutic potential.
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Derivatives of this versatile template have shown a remarkable ability to interact with a range of neurotransmitter receptors, particularly dopamine and serotonin receptors. This guide focuses on elucidating the mechanism of action of a specific class of these compounds, comparing their receptor affinity profiles with established therapeutic agents.
Comparative Analysis of Receptor Binding Affinities
The primary mechanism of action for many arylpiperazine derivatives lies in their ability to bind to and modulate the activity of various G-protein coupled receptors (GPCRs) in the central nervous system. Radioligand binding assays are the gold standard for quantifying the affinity of these compounds for their molecular targets. The data presented below, summarized from multiple studies, showcases the binding affinities (Ki values in nM) of representative arylpiperazine derivatives for key dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound Class | Derivative Example | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT7 (Ki, nM) |
| Long-Chain Arylpiperazines | Compound 9b[1] | - | - | 23.9 | 39.4 | 45.0 |
| Compound 12a[1] | 300 | - | 41.5 | 315 | 42.5 | |
| D2AAK3 derivative 1[2] | - | - | - | - | - | |
| D2AAK3 derivative 10[2] | - | - | - | - | - | |
| N-Arylpiperazines | Compound 5a-f (range)[3] | <1000 | <1000 | - | - | - |
| Alternative Therapeutics | Aripiprazole[4] | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist |
| Haloperidol[3] | Antagonist | - | - | - | - | |
| Risperidone[5] | Antagonist | - | Antagonist | Antagonist | Antagonist |
Note: A dash (-) indicates data not available in the cited sources. Ki values are indicative and can vary based on experimental conditions.
Experimental Protocols
The determination of binding affinities is crucial for understanding the mechanism of action. The following outlines a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki values presented above.
Membrane Preparation
Crude membrane fractions containing the receptor of interest are prepared from cultured cells expressing the receptor (e.g., HEK-293 cells) or from brain tissue.[6]
-
Homogenization: Cells or tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.
-
Centrifugation: The homogenate is centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed with fresh buffer to remove cytosolic components.
-
Resuspension: The final membrane pellet is resuspended in an appropriate assay buffer.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand that has a known high affinity for the receptor.
-
Materials:
-
Membrane preparation containing the target receptor.
-
Radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled test compounds (the arylpiperazine derivatives).
-
Unlabeled ligand for determining non-specific binding (e.g., haloperidol for D2 receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand (typically at or below its Kd value) and the membrane preparation are added to the wells of a 96-well plate.
-
Serial dilutions of the unlabeled test compound are added to the wells.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.[7]
Visualizing the Mechanism of Action
To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and workflows.
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
Arylpiperazine derivatives represent a rich chemical space for the discovery of novel central nervous system agents. Their mechanism of action is primarily driven by their interaction with a variety of dopamine and serotonin receptors. The quantitative data and experimental protocols presented in this guide offer a framework for comparing the performance of these compounds and understanding their therapeutic potential. The diverse receptor affinity profiles of different arylpiperazine derivatives highlight the tunability of this scaffold, allowing for the development of compounds with specific pharmacological effects, from potent D2 antagonists to multi-target ligands with complex serotonergic activity. Further research into the structure-activity relationships of this important class of molecules will undoubtedly lead to the development of new and improved treatments for a range of neurological and psychiatric disorders.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aripiprazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Landscape of Piperazine Scaffolds in Oncology: A Comparative Guide
While 1-Allylpiperazine serves as a versatile building block in the synthesis of various chemical compounds, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies specifically detailing its direct application in the development of anticancer agents. The existing research predominantly focuses on the broader class of piperazine derivatives, particularly arylpiperazines, which have emerged as a "privileged scaffold" in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and their ability to interact with a wide range of biological targets implicated in cancer.
This guide, therefore, provides a comparative overview of various classes of piperazine derivatives that have demonstrated significant cytotoxic activity against cancer cell lines. The data presented is compiled from multiple preclinical studies to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the structure-activity relationships within this promising family of compounds.
Comparative Cytotoxic Activity of Piperazine Derivatives
The anticancer potential of various piperazine derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies, with lower values indicating greater efficacy. The following tables summarize the in vitro cytotoxic activities of selected piperazine derivatives, categorized by their structural class.
Arylpiperazine Derivatives
Arylpiperazine derivatives are among the most widely studied classes of piperazine-based anticancer agents. The nature and position of substituents on the aryl ring, as well as the linker connecting the piperazine moiety to other pharmacophores, significantly influence their cytotoxic activity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naftopidil-based Arylpiperazines | |||
| Compound 9 | DU145 (Prostate) | < 1 | [1] |
| Compound 13 | DU145 (Prostate) | < 1 | [1] |
| Compound 17 | DU145 (Prostate) | < 1 | [1] |
| Compound 21 | DU145 (Prostate) | < 1 | [1] |
| Compound 27 | DU145 (Prostate) | < 1 | [1] |
| Thiazolinylphenyl-piperazines | |||
| Compound 2c | LNCaP (Prostate) | 32 | [2] |
| Compounds 2a-c | DU145 (Prostate) | 48 - 67 | [2] |
| Quinoxalinyl–piperazine Derivatives | |||
| Compound 30 | A549 (Lung) | 1.8 | [2] |
| Compound 30 | HCT116 (Colon) | 1.3 | [2] |
| Compound 30 | SK-MEL-2 (Skin) | 1.5 | [2] |
| Compound 30 | PANC-1 (Pancreas) | 1.9 | [2] |
| Compound 30 | HeLa (Cervix) | 1.7 | [2] |
N-Benzoylpiperazine Derivatives
Modifications at the N-position of the piperazine ring with a benzoyl group have yielded compounds with significant cytotoxic effects. Substitutions on the benzoyl ring play a crucial role in modulating this activity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | |||
| Compound 5a (4-chloro) | HUH7 (Liver) | 3.1 | [2][3] |
| Compound 5a (4-chloro) | HCT-116 (Colon) | 4.8 | [2][3] |
| Compound 5a (4-chloro) | MCF7 (Breast) | 9.2 | [2][3] |
Experimental Protocols
The evaluation of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. The following are detailed methodologies for commonly employed experiments.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of their viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the piperazine derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Visualizing Cellular Impact and Experimental Processes
To better understand the mechanisms of action and the experimental procedures involved in evaluating these compounds, the following diagrams are provided.
Caption: A general experimental workflow for the preclinical evaluation of novel anticancer compounds.
Caption: A simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Allylpiperazine: A Guide for Laboratory Professionals
New Haven, CT – Researchers, scientists, and professionals in drug development must adhere to strict protocols for the disposal of chemical waste to ensure laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 1-Allylpiperazine. The following procedural, step-by-step guidance is designed to directly answer specific operational questions regarding the proper disposal of this hazardous chemical.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the product in use. Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Profile of this compound
This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to be aware of its specific hazards to ensure safe handling and to prevent environmental contamination. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | GHS Pictogram |
| Flammable Liquids | H225: Highly flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage | Corrosion |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the laboratory workflow. Improper disposal can lead to serious safety incidents and environmental harm. The recommended procedure is to dispose of this compound as hazardous waste through an approved waste disposal plant.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible materials may include strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a container made of a material compatible with this compound, such as high-density polyethylene (HDPE).
-
The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (Flammable and Corrosive)
-
The date when the first waste was added to the container.
-
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition and incompatible materials.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must also be disposed of as hazardous waste in the same container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
DO NOT dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling 1-Allylpiperazine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 1-Allylpiperazine (CAS No. 13961-36-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a flammable and corrosive liquid that poses significant health risks. All personnel must be thoroughly familiar with its hazards before handling.
| Hazard Classification | Description |
| Flammable Liquid | Flammable liquid and vapor.[1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough time data for this compound is not available, Viton® is recommended for handling piperazine compounds.[5] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[6][7] It is crucial to inspect gloves for any signs of degradation before and during use. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over a full-sleeved lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges is required when handling outside of a certified chemical fume hood or in case of inadequate ventilation. |
Operational Plan: Step-by-Step Handling Procedures
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[1][4] Use a designated and clearly labeled flammable liquids storage cabinet.[7][8]
-
Container Integrity: Ensure the container is tightly sealed when not in use.
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[4]
-
PPE: Don all required PPE before handling the chemical.
-
Dispensing: When transferring, use only spark-proof tools and ensure proper grounding and bonding to prevent static discharge.[2]
-
Heating: Avoid heating this compound. If heating is necessary for an experimental protocol, use a controlled heating mantle and ensure adequate ventilation.
-
Contamination: Avoid contact with skin, eyes, and clothing. In case of contact, immediately follow the first aid procedures outlined below.
-
Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.[4]
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[4]
-
The label must include "Hazardous Waste," the full chemical name "this compound," and identify the hazards (Flammable, Corrosive).
-
Do not mix with other waste streams, especially incompatible materials.
-
-
Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste and placed in the designated waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] Do not pour this compound down the drain.[4]
Safe Handling Workflow
References
- 1. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 2. umanitoba.ca [umanitoba.ca]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. benchchem.com [benchchem.com]
- 5. marcorubber.com [marcorubber.com]
- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. justrite.com [justrite.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
